molecular formula C8H9NO4 B15565629 Isohematinic acid

Isohematinic acid

Katalognummer: B15565629
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: HWRKHCHRWDVQPP-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isohematinic acid is a pyrroline.
3-[(3S)-4-methylidene-2,5-dioxopyrrolidin-3-yl]propanoic acid has been reported in Actinoplanes philippinensis with data available.
from Actinoplanes philippinensis;  RN given refers to (+-)-isomer;  structure given in second source

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

3-[(3S)-4-methylidene-2,5-dioxopyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C8H9NO4/c1-4-5(2-3-6(10)11)8(13)9-7(4)12/h5H,1-3H2,(H,10,11)(H,9,12,13)/t5-/m0/s1

InChI-Schlüssel

HWRKHCHRWDVQPP-YFKPBYRVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohematinic acid, a naturally occurring succinimide (B58015) derivative, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and characterization. Furthermore, a plausible synthetic pathway is proposed, offering a roadmap for its laboratory synthesis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development.

Chemical Structure and Properties

This compound is a substituted succinimide with the molecular formula C₈H₉NO₄. The core of the molecule is a pyrrolidine-2,5-dione ring. The structure of this compound is isomeric to that of hematinic acid, with the key difference being the position of the substituents on the succinimide ring. The confirmed chemical structure of this compound is depicted in Figure 1.

Figure 1: 2D Chemical Structure of this compound

Isohematinic_Acid_Structure Figure 1: 2D Structure of this compound N1 N C2 C N1->C2 H15 H N1->H15 C3 C C2->C3 O6 O C2->O6 C4 C C3->C4 C8 C C3->C8 H16 H C3->H16 C5 C C4->C5 H13 H C4->H13 H14 H C4->H14 C5->N1 O7 O C5->O7 C9 C C8->C9 H17 H C8->H17 H18 H C8->H18 C10 C C9->C10 H19 H C9->H19 H20 H C9->H20 O11 O C10->O11 O12 OH C10->O12 H21 H O12->H21

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance White crystalline solidInferred from related compounds
Melting Point Not available
Solubility Soluble in hot water, ethanol, and etherInferred from succinimide properties[2]
pKa Not available

Synthesis and Isolation

This compound is a natural product isolated from the fermentation broth of the actinomycete Actinoplanes philippinesis[3]. While a total chemical synthesis has not been explicitly reported for this compound, a plausible synthetic route can be proposed based on the known synthesis of the isomeric hematinic acid[2].

Proposed Chemical Synthesis of this compound

The proposed synthesis of this compound starts from 2-methylmaleic anhydride (B1165640). The workflow is outlined below.

Proposed_Synthesis_of_Isohematinic_Acid Proposed Synthetic Pathway for this compound cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_final Final Product 2-methylmaleic_anhydride 2-Methylmaleic Anhydride methylmaleimide 3-Methylmaleimide 2-methylmaleic_anhydride->methylmaleimide NH₃, heat bromomethylmaleimide 3-(Bromomethyl)-4-methylmaleimide methylmaleimide->bromomethylmaleimide NBS, AIBN malonate_adduct Diethyl 2-((4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)methyl)malonate bromomethylmaleimide->malonate_adduct Diethyl malonate, NaOEt isohematinic_acid This compound malonate_adduct->isohematinic_acid 1. NaOH (aq) 2. H₃O⁺, heat

Caption: Proposed synthesis of this compound.

Experimental Protocols
  • Synthesis of 3-Methylmaleimide: 2-Methylmaleic anhydride is heated with an excess of ammonia (B1221849) or a primary amine to form the corresponding maleimide. The reaction mixture is then cooled, and the product is purified by recrystallization.

  • Bromination of 3-Methylmaleimide: 3-Methylmaleimide is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 3-(bromomethyl)-4-methylmaleimide.

  • Malonic Ester Synthesis: The brominated intermediate is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. This nucleophilic substitution reaction forms the diethyl malonate adduct.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed using an aqueous base (e.g., NaOH), followed by acidification and heating. This sequence leads to the hydrolysis of the ester groups and subsequent decarboxylation to yield this compound. The final product can be purified by column chromatography or recrystallization.

  • Fermentation: Actinoplanes philippinesis (strain SANK 61681) is cultured in a suitable fermentation medium under optimal conditions for the production of this compound[3].

  • Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then passed through a column of adsorbent resin (e.g., Diaion HP-20) to capture the target compound[3].

  • Elution and Purification: The resin is washed with water to remove impurities, and this compound is then eluted with a solvent gradient of increasing polarity (e.g., aqueous acetone)[3]. The fractions containing this compound are collected, concentrated, and further purified by techniques such as preparative high-performance liquid chromatography (HPLC).

  • Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., hot methanol) to obtain the final product in high purity[3].

Characterization

The chemical structure of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons on the succinimide ring, the methylene (B1212753) group of the carboxymethyl side chain, and the methylidene protons. The chemical shifts and coupling constants provide information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the succinimide ring, the carboxylic acid carbon, the sp² carbons of the methylidene group, and the sp³ carbons of the ring and the side chain.

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish the complete structural assignment.

  • Data Processing: The acquired data is processed using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural elucidation.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).

  • Data Acquisition: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Biological Activity

This compound has been reported to exhibit weak antimicrobial activity against certain anaerobic bacteria[1]. Further investigation into its biological profile may reveal other potential therapeutic applications. The succinimide scaffold is present in a variety of biologically active molecules, suggesting that this compound and its derivatives could be interesting candidates for further drug discovery efforts.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound. The proposed synthetic pathway offers a practical approach for its laboratory preparation, which will facilitate further studies on its biological activity and potential as a therapeutic agent. The comprehensive experimental protocols included herein are intended to support researchers in their efforts to synthesize, isolate, and characterize this intriguing natural product.

References

An In-depth Technical Guide on the Discovery and Origin of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohematinic acid, a novel antibiotic, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, origin, physicochemical properties, and biological activities. The document details the fermentation and isolation protocols for obtaining this compound from its microbial source, Actinoplanes philippinesis. Furthermore, it summarizes the current understanding of its antimicrobial properties and explores potential mechanisms of action, offering a foundation for future research and drug development endeavors.

Discovery and Origin

This compound was first identified as a new antibiotic isolated from the culture broth of the actinomycete strain SANK 61681.[1] This strain was taxonomically classified as Actinoplanes philippinesis.[2] The discovery highlighted a novel succinimide-based structure with potential therapeutic applications.

Physicochemical Properties

Physicochemical characterization of this compound has been crucial in elucidating its structure and understanding its behavior. Elemental analysis determined the molecular formula to be C8H9NO4.[1] The presence of a succinimide (B58015) nucleus is a key structural feature.[1] A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
Appearance Crystalline solid
Solubility Soluble in hot methanol
Key Structural Feature Succinimide nucleus

Further research is required to fully characterize properties such as melting point, specific rotation, and detailed spectroscopic data.

Experimental Protocols

Fermentation of Actinoplanes philippinesis

The production of this compound is achieved through submerged fermentation of Actinoplanes philippinesis SANK 61681.[2]

Protocol:

  • Inoculum Preparation: Prepare a seed culture of Actinoplanes philippinesis SANK 61681 in a suitable growth medium.

  • Fermentation: Transfer the seed culture to a large-scale fermentor (e.g., 600-liter) containing a production medium.[2]

  • Culture Conditions: Maintain the fermentation under conventional submerged culture conditions with appropriate aeration, agitation, and temperature for a sufficient duration to allow for the production of this compound.

  • Monitoring: Monitor the production of this compound throughout the fermentation process using appropriate analytical techniques.

G cluster_fermentation Fermentation Workflow Inoculum_Preparation Inoculum Preparation (Actinoplanes philippinesis SANK 61681) Large_Scale_Fermentation Large-Scale Fermentation (600-Liter Fermentor) Inoculum_Preparation->Large_Scale_Fermentation Inoculation Monitoring Monitoring of This compound Production Large_Scale_Fermentation->Monitoring Sampling Harvest Harvest of Culture Broth Monitoring->Harvest Optimal Titer G cluster_isolation Isolation and Purification Workflow Culture_Filtrate Culture Filtrate Adsorption_Chromatography Adsorption Chromatography (Diaion HP-20) Culture_Filtrate->Adsorption_Chromatography Elution Elution (Aqueous Acetone) Adsorption_Chromatography->Elution Solvent_Extraction Solvent Extraction (Ethyl Acetate) Elution->Solvent_Extraction Crystallization Crystallization (Hot Methanol) Solvent_Extraction->Crystallization Pure_Isohematinic_Acid Pure this compound Crystallization->Pure_Isohematinic_Acid G cluster_pathways Potential Bacterial Signaling Pathways Targeted by this compound cluster_cell_wall Cell Wall Synthesis cluster_dna_replication DNA Replication cluster_protein_synthesis Protein Synthesis Isohematinic_Acid This compound Transglycosylation Transglycosylation Isohematinic_Acid->Transglycosylation Inhibition? DNA_Gyrase DNA_Gyrase Isohematinic_Acid->DNA_Gyrase Inhibition? Ribosome Ribosome Isohematinic_Acid->Ribosome Inhibition? Peptidoglycan_Precursors Peptidoglycan_Precursors Peptidoglycan_Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Intact_Cell_Wall Intact_Cell_Wall Transpeptidation->Intact_Cell_Wall Replicated_DNA Replicated_DNA DNA_Gyrase->Replicated_DNA Supercoiled_DNA Supercoiled_DNA Supercoiled_DNA->DNA_Gyrase Functional_Proteins Functional_Proteins Ribosome->Functional_Proteins mRNA mRNA mRNA->Ribosome

References

In-Depth Technical Guide: Physico-chemical Properties of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohematinic acid, a naturally occurring succinimide (B58015) derivative, has garnered interest due to its antibiotic properties. A thorough understanding of its physico-chemical characteristics is fundamental for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound. While specific experimental data for some properties remain elusive in publicly available literature, this guide outlines established experimental protocols for their determination. Furthermore, it details the spectroscopic approaches essential for the structural elucidation and characterization of this compound.

Core Physico-chemical Properties

The available quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol [1]
Appearance Crystalline solid (crystallized from hot methanol)

Structure

This compound possesses a succinimide nucleus. Based on its molecular formula and spectroscopic analysis, the proposed structure is 3-ethyl-4-methyl-2,5-dioxo-3-pyrroline-3-propanoic acid.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the reported method for isolating this compound from fermentation broth.

Methodology:

  • Adsorption Chromatography:

    • The culture filtrate is passed through a column packed with Diaion HP-20 resin.

    • This compound adsorbs to the resin.

  • Elution:

    • The column is washed with aqueous acetone (B3395972) to elute the adsorbed this compound.

  • Solvent Extraction:

    • The aqueous acetone eluate is extracted with ethyl acetate (B1210297).

    • This compound partitions into the organic ethyl acetate layer.

  • Crystallization:

    • The ethyl acetate extract is concentrated.

    • This compound is crystallized from hot methanol (B129727) to yield a purified crystalline solid.

experimental_workflow cluster_fermentation Fermentation cluster_isolation Isolation cluster_purification Purification Fermentation Broth Fermentation Broth Culture Filtrate Culture Filtrate Fermentation Broth->Culture Filtrate Filtration Adsorption Chromatography Adsorption Chromatography Culture Filtrate->Adsorption Chromatography Diaion HP-20 Aqueous Acetone Elution Aqueous Acetone Elution Adsorption Chromatography->Aqueous Acetone Elution Ethyl Acetate Extraction Ethyl Acetate Extraction Aqueous Acetone Elution->Ethyl Acetate Extraction Concentrated Extract Concentrated Extract Ethyl Acetate Extraction->Concentrated Extract Evaporation Crystallization (Hot Methanol) Crystallization (Hot Methanol) Concentrated Extract->Crystallization (Hot Methanol) Purified this compound Purified this compound Crystallization (Hot Methanol)->Purified this compound

Figure 1: Experimental workflow for the isolation and purification of this compound.
Determination of Melting Point

Methodology:

  • A small, dry sample of crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Methodology (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of Acid Dissociation Constant (pKa)

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (typically water or a water-co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions.

  • Expected Information: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the α,β-unsaturated carbonyl system within the succinimide ring. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the electronic structure and concentration of the compound in solution.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation, which causes vibrational transitions in the molecule's bonds.

  • Expected Information: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

    • O-H stretch: A broad band for the carboxylic acid hydroxyl group.

    • N-H stretch: A band for the amine in the succinimide ring.

    • C=O stretch: Strong absorption bands for the carbonyl groups of the succinimide ring and the carboxylic acid.

    • C=C stretch: A band for the double bond in the pyrroline (B1223166) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

  • Expected Information:

    • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the integration of signals would indicate the relative number of protons of each type. This would be crucial for identifying the ethyl, methyl, and propanoic acid moieties.

    • ¹³C NMR: Would indicate the number of different types of carbon atoms and their chemical environment, including the carbonyl carbons and the sp² carbons of the double bond.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the overall structure of this compound.

Biological Activity

This compound has been reported to exhibit weak antimicrobial activities against anaerobic bacteria, such as Bacteroides fragilis and Propionibacterium acnes.[1]

Conclusion

This technical guide consolidates the currently available physico-chemical data for this compound. While foundational information such as molecular formula and weight are established, a significant portion of its quantitative properties requires experimental determination. The provided protocols offer a roadmap for researchers to fully characterize this promising antibiotic compound. Further investigation into its spectral properties will be instrumental in confirming its structure and facilitating its potential application in drug development.

References

Isohematinic Acid: A Technical Guide to its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isohematinic acid, a naturally occurring antibiotic, has demonstrated a narrow spectrum of antimicrobial activity, primarily targeting anaerobic bacteria. This technical guide provides a comprehensive overview of the available data on the antimicrobial properties of this compound, detailed experimental methodologies for its assessment, and logical diagrams to illustrate key relationships and processes. While quantitative data from the seminal studies is limited in publicly accessible literature, this document synthesizes the existing knowledge to support further research and development efforts.

Introduction

This compound is a succinimide-based antibiotic produced by the actinomycete strain Actinoplanes philippinensis SANK 61681.[1][2] First described in the early 1980s, its unique chemical structure and specific biological activity have made it a subject of interest in the ongoing search for novel antimicrobial agents. This guide aims to consolidate the scientific information regarding its antimicrobial spectrum, providing a foundational resource for researchers in microbiology, pharmacology, and drug discovery.

Antimicrobial Spectrum of this compound

Published research indicates that this compound exhibits a targeted, albeit weak, antimicrobial effect against anaerobic bacteria. The primary sources suggest that its activity is most notable against Bacteroides fragilis and Propionibacterium acnes.[1][2]

Quantitative Antimicrobial Activity

Detailed quantitative data, such as Minimum Inhibitory Concentrations (MICs), from the original studies are not available in widely accessible formats. The table below summarizes the qualitative findings from the available literature.

Microorganism Gram Stain Morphology Oxygen Requirement Reported Activity
Bacteroides fragilisGram-negativeRodAnaerobicWeakly Active
Propionibacterium acnesGram-positiveRodAnaerobicWeakly Active

Data is based on qualitative descriptions in published abstracts. Specific MIC values are not publicly available.

Experimental Protocols

The following sections describe standardized methodologies for determining the antimicrobial susceptibility of compounds like this compound. These protocols are based on established techniques in microbiology.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in-vitro activity of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound

  • Target anaerobic bacteria (e.g., Bacteroides fragilis, Propionibacterium acnes)

  • Appropriate anaerobic growth medium (e.g., supplemented Brucella broth)

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Preparation of Microtiter Plates:

    • Dispense the anaerobic growth medium into all wells of a 96-well plate.

    • Create a serial two-fold dilution of the this compound stock solution across the wells of the plate.

    • Reserve wells for positive (microorganism, no drug) and negative (medium only) controls.

  • Inoculum Preparation:

    • Culture the target anaerobic bacterium on an appropriate agar (B569324) medium.

    • Prepare a bacterial suspension in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension to the final required inoculum density.

  • Inoculation and Incubation:

    • Inoculate the microtiter plate wells with the prepared bacterial suspension.

    • Incubate the plate under anaerobic conditions at an appropriate temperature and for a sufficient duration (typically 24-48 hours).

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity or measure the optical density using a plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualizations

Production and Activity of this compound

The following diagram illustrates the origin of this compound and its known antimicrobial targets.

Isohematinic_Acid_Production_and_Activity cluster_production Production cluster_compound Compound cluster_activity Antimicrobial Spectrum Actinoplanes_philippinensis Actinoplanes philippinensis (SANK 61681) Isohematinic_Acid This compound Actinoplanes_philippinensis->Isohematinic_Acid Produces B_fragilis Bacteroides fragilis Isohematinic_Acid->B_fragilis Weakly Inhibits P_acnes Propionibacterium acnes Isohematinic_Acid->P_acnes Weakly Inhibits

Caption: Production of this compound and its Targets.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Determination_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacteria Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate under Anaerobic Conditions Inoculate_Plate->Incubate Read_Results Read MIC Results (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been extensively described in the available scientific literature. As a member of the succinimide (B58015) class of compounds, its activity may be related to the chemical reactivity of the imide ring, but further investigation is required to elucidate the specific cellular targets and pathways it disrupts in susceptible bacteria.

Conclusion

This compound presents a narrow spectrum of weak antimicrobial activity, primarily against the anaerobic bacteria Bacteroides fragilis and Propionibacterium acnes. While the lack of publicly available quantitative data presents a challenge, the foundational knowledge of its targeted activity provides a basis for future research. The standardized protocols outlined in this guide offer a framework for the systematic evaluation of this compound and its derivatives, which may lead to a better understanding of its therapeutic potential and mechanism of action. Further studies are warranted to fully characterize its antimicrobial properties and explore its potential applications.

References

An In-depth Technical Guide to Isohematinic Acid and its Isomeric Relationship with Hematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isohematinic acid and its relationship to hematinic acid. It delves into their chemical properties, biological significance, and the experimental methodologies associated with their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug discovery, and metabolic studies.

Introduction: Two Sides of the Same Molecular Coin

This compound and hematinic acid share an identical molecular formula (C₈H₉NO₄) and molecular weight (183.16 g/mol ), establishing them as isomers.[1][2][3][4][5] Despite this shared fundamental property, their origins, biological activities, and chemical structures exhibit notable differences. Hematinic acid is recognized as a product of heme degradation, the iron-containing component of hemoglobin, while this compound has been identified as a novel antibiotic produced by an actinomycete.[1][3][6] This guide will explore the distinct characteristics of each molecule and elucidate their isomeric relationship.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and hematinic acid is presented below.

PropertyThis compoundHematinic Acid
Molecular Formula C₈H₉NO₄[1]C₈H₉NO₄[2][3][4]
Molecular Weight 183.16 g/mol [5]183.16 g/mol [2][3][4]
Chemical Structure Contains a succinimide (B58015) nucleus[1]3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid[2][3]
CAS Number 86408-37-9[5]487-65-0[2][3]
Synonyms -Biliverdic Acid[2]

The Isomeric Relationship and Structural Differences

The core distinction between this compound and hematinic acid lies in their atomic arrangement. Hematinic acid is a derivative of a pyrrole, a five-membered aromatic heterocycle containing nitrogen. Specifically, it is a propanoic acid derivative of a methyl-substituted maleimide, which is a dione (B5365651) of a pyrroline (B1223166) ring. In contrast, this compound is characterized by a succinimide nucleus.[1] Succinimide is a five-membered ring containing a -CO-N(H)-CO- functional group. The differing ring structures and substituent positions account for their distinct properties and biological activities.

isomers cluster_hematinic Hematinic Acid cluster_isohematinic This compound hematinic_acid 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid hematinic_structure Structure: Pyrrole derivative isohematinic_acid This compound hematinic_acid->isohematinic_acid Isomers (C₈H₉NO₄) isohematinic_structure Structure: Succinimide nucleus

Caption: Logical relationship between Hematinic Acid and this compound.

Hematinic Acid: A Product of Heme Catabolism

Hematinic acid is a known catabolite of heme, the prosthetic group of hemoglobin and other hemoproteins.[3][6] The degradation of heme is a critical physiological process for recycling iron and managing the potentially toxic effects of free heme.

Heme Degradation Pathway

Heme degradation can occur both enzymatically and non-enzymatically. The enzymatic pathway, primarily mediated by heme oxygenase, is the principal route in vivo, leading to the formation of biliverdin, iron, and carbon monoxide.[7][8] Non-enzymatic degradation, often initiated by reactive oxygen species, can lead to the cleavage of the porphyrin ring at various points, producing a variety of pyrrolic compounds, including hematinic acid.[9][10]

Heme_Degradation Heme Heme ROS Reactive Oxygen Species (Non-Enzymatic Pathway) Heme->ROS Oxidative Stress Heme_Oxygenase Heme Oxygenase (Enzymatic Pathway) Heme->Heme_Oxygenase Hematinic_Acid Hematinic Acid ROS->Hematinic_Acid Other_Pyrroles Other Pyrrole Products ROS->Other_Pyrroles Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Iron Iron (Fe³⁺) Heme_Oxygenase->Iron CO Carbon Monoxide Heme_Oxygenase->CO

Caption: Simplified overview of heme degradation pathways.

Biological Significance and Potential Applications

While the term "hematinic" is broadly used to describe agents that promote the formation of red blood cells and hemoglobin, such as iron and folic acid, the specific biological role of hematinic acid as a molecule is less defined.[11][12][13] Some studies suggest it may have a role in treating anemia by enhancing hemoglobin levels, though this requires further investigation to distinguish its effects from the general class of hematinics.[3]

This compound: A Novel Antibiotic

This compound was discovered as a product of the actinomycete strain SANK 61681, identified as Actinoplanes philippinesis.[14] Its primary characterized biological activity is as a weak antibiotic against anaerobic bacteria.

Antimicrobial Activity

This compound has demonstrated weak antimicrobial effects against anaerobic bacteria, including Bacteroides fragilis and Propionibacterium acnes.[1] This suggests potential for further investigation into its mechanism of action and possible development as a therapeutic agent, particularly in the context of anaerobic infections.

Experimental Protocols

This section details the methodologies for the isolation and analysis of this compound and the production and analysis of hematinic acid.

Isolation and Purification of this compound

The following protocol is based on the published method for the isolation of this compound from the culture broth of Actinoplanes philippinesis.[14]

Isolation_Workflow Start Culture Broth of Actinoplanes philippinesis Filtration Filtration to obtain Culture Filtrate Start->Filtration Adsorption Adsorption on Diaion HP-20 Column Filtration->Adsorption Elution Elution with Aqueous Acetone Adsorption->Elution Extraction Extraction with Ethyl Acetate (B1210297) Elution->Extraction Crystallization Crystallization from Hot Methanol (B129727) Extraction->Crystallization End Crystalline this compound Crystallization->End

Caption: Experimental workflow for the isolation of this compound.

Detailed Steps:

  • Fermentation: Actinoplanes philippinesis strain SANK 61681 is cultured using conventional submerged culture techniques.[14]

  • Filtration: The culture broth is filtered to separate the mycelia from the culture filtrate containing this compound.[14]

  • Adsorption Chromatography: The culture filtrate is passed through a column packed with Diaion HP-20 resin to adsorb the antibiotic.[14]

  • Elution: The adsorbed this compound is eluted from the column using a solution of aqueous acetone.[14]

  • Solvent Extraction: The eluate is then subjected to liquid-liquid extraction with ethyl acetate to further purify the compound.[14]

  • Crystallization: The ethyl acetate extract is concentrated, and this compound is crystallized from hot methanol to yield the pure compound.[14]

Production and Analysis of Hematinic Acid from Hemoglobin

The following method describes the production of hematinic acid via the oxidative degradation of hemoglobin and its subsequent analysis.[6]

Production:

  • Reaction Mixture: Hemoglobin (2 mM as heme) is incubated with phenylhydrazine (B124118) (5-20 mM) under aerobic conditions.[6]

  • Incubation: The reaction is allowed to proceed for a set duration (e.g., 2 hours) to achieve optimal yield.[6] A maximal yield of 18.8 x 10⁻⁴% has been reported with 20 mM of phenylhydrazine incubated for 2 hours.[6]

Analysis by Gas-Liquid Chromatography (GLC):

  • Derivatization: Hematinic acid in the reaction mixture is derivatized to its methyl ester to increase its volatility for GLC analysis.[6]

  • GLC Analysis: The derivatized sample is injected into a gas-liquid chromatograph for separation and quantification.[6]

Conclusion

This compound and hematinic acid, as isomers, provide a fascinating case study in how subtle changes in molecular architecture can lead to vastly different biological origins and functions. Hematinic acid's role as a heme degradation product connects it to fundamental physiological and pathological processes in mammals. In contrast, this compound's discovery as a microbial antibiotic opens up avenues for new drug development. The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to further explore the chemistry and biology of these intriguing molecules. Further research, particularly in obtaining and comparing their NMR and mass spectrometry data, will be invaluable in fully elucidating their structural and functional relationship.

References

Methodological & Application

Synthesis of Isohematinic Acid from Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohematinic acid, a naturally occurring succinimide (B58015) derivative with the chemical structure 3-(2-carboxyethyl)-4-methylidene-pyrrolidine-2,5-dione, has been identified as an antibiotic with weak activity against anaerobic bacteria.[1] This document provides detailed application notes and proposed experimental protocols for the chemical synthesis of this compound. The synthetic strategy is based on established organic chemistry principles, primarily utilizing itaconic acid derivatives as key precursors. While this compound is a known natural product isolated from the fermentation of Actinoplanes philippinensis, this document focuses on a potential chemical synthesis route, providing a framework for its laboratory-scale production for further research and development.[2]

Introduction

This compound (C₈H₉NO₄) is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core.[1] The succinimide scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.[3] The unique substitution pattern of this compound, with a propanoic acid side chain and an exocyclic methylene (B1212753) group, makes it an interesting target for synthetic chemists and drug discovery programs. This document outlines a plausible synthetic pathway, provides detailed experimental protocols for key transformations, and includes diagrams to visualize the proposed workflow and related concepts.

Proposed Synthesis Pathway

A plausible retrosynthetic analysis of this compound suggests that it can be synthesized from precursors such as itaconic acid or its derivatives. A key transformation would be the formation of the succinimide ring and the introduction of the 3-(2-carboxyethyl) side chain. One potential forward synthesis approach involves the following key steps:

  • Michael Addition: A Michael addition of a protected 3-carboxyethyl synthon to an itaconate derivative to introduce the desired side chain.

  • Cyclization/Imide Formation: Subsequent reaction with an ammonia (B1221849) equivalent to form the succinimide ring.

  • Deprotection: Removal of any protecting groups to yield the final product.

An alternative strategy could involve the reaction of itaconic anhydride (B1165640) with an appropriate amino acid derivative.

Experimental Protocols

The following are proposed, detailed experimental protocols for the synthesis of this compound. These protocols are based on analogous reactions reported in the literature and should be optimized for the specific substrate.

Protocol 1: Synthesis via Michael Addition to Diethyl Itaconate

Step 1a: Synthesis of Diethyl 2-(2-nitroethyl)succinate

This step involves the Michael addition of nitromethane (B149229) to diethyl itaconate.

  • Materials:

  • Procedure:

    • To a solution of diethyl itaconate (1 equivalent) in dichloromethane, add nitromethane (1.5 equivalents).

    • Add potassium carbonate (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 1b: Reduction of the Nitro Group and Cyclization to 3-(2-carboxyethyl)-4-methylpyrrolidine-2,5-dione

  • Materials:

    • Diethyl 2-(2-nitroethyl)succinate

    • Raney Nickel or Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Methanol (B129727) or Ethanol (B145695)

    • Sodium ethoxide (NaOEt)

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Dissolve the purified product from Step 1a in methanol or ethanol.

    • Add a catalytic amount of Raney Nickel or 10% Pd/C.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the catalyst through a pad of Celite® and concentrate the filtrate.

    • To the resulting amino-ester, add a solution of sodium ethoxide in ethanol and heat to reflux to induce cyclization to the corresponding lactam.

    • After cyclization is complete, acidify the reaction mixture with concentrated HCl and heat to reflux to hydrolyze the ester and promote imide formation and isomerization to a more stable tautomer.

    • Cool the reaction mixture, and extract the product with a suitable organic solvent.

    • Purify the product by recrystallization or column chromatography.

Step 1c: Introduction of the Methylene Group

This step would involve a selective oxidation or elimination reaction to form the exocyclic double bond. This is a challenging step and would require significant optimization.

Protocol 2: Synthesis via Itaconic Anhydride and an Amino Acid Derivative

This proposed route involves the reaction of itaconic anhydride with a protected β-alanine derivative.

  • Materials:

  • Procedure:

    • Suspend β-alanine ethyl ester hydrochloride in dichloromethane and add triethylamine (2.2 equivalents) at 0 °C.

    • Slowly add a solution of itaconic anhydride (1 equivalent) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with 1 M HCl and then brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate to give the amic acid.

    • To the crude amic acid, add acetic anhydride and a catalytic amount of sodium acetate.

    • Heat the mixture to 80-100 °C for 2-4 hours to effect cyclization to the succinimide.

    • Remove the acetic anhydride under reduced pressure.

    • Hydrolyze the ester group using aqueous NaOH, followed by acidification with HCl to yield this compound.

    • Purify the final product by recrystallization or column chromatography.

Data Presentation

As these are proposed synthetic routes, experimental data is not available. Researchers who undertake these protocols should meticulously record all quantitative data for each step. A suggested table format for data collection is provided below.

StepStarting Material(s)Reagent(s)Solvent(s)Temp (°C)Time (h)ProductYield (%)Purity (%)Analytical Data (NMR, MS, etc.)
1aDiethyl itaconate, NitromethaneK₂CO₃, TBABDCMRT24-48Diethyl 2-(2-nitroethyl)succinate
1bDiethyl 2-(2-nitroethyl)succinateH₂, Ra-Ni/Pd-C, NaOEt, HClMeOH/EtOHRT, Reflux3-(2-carboxyethyl)-4-methylpyrrolidine-2,5-dione
2Itaconic anhydride, β-Alanine ethyl ester HClTEA, Ac₂O, NaOAc, NaOHDCM0-100This compound

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1: Michael Addition Route cluster_protocol2 Protocol 2: Itaconic Anhydride Route Diethyl_Itaconate Diethyl Itaconate Step1a Michael Addition (K2CO3, TBAB) Diethyl_Itaconate->Step1a Nitromethane Nitromethane Nitromethane->Step1a Intermediate1 Diethyl 2-(2-nitroethyl)succinate Step1a->Intermediate1 Step1b Reduction & Cyclization (H2/Pd-C, NaOEt, HCl) Intermediate1->Step1b Intermediate2 3-(2-carboxyethyl)-4- methylpyrrolidine-2,5-dione Step1b->Intermediate2 Step1c Oxidation/Elimination (Proposed) Intermediate2->Step1c Isohematinic_Acid_1 This compound Step1c->Isohematinic_Acid_1 Itaconic_Anhydride Itaconic Anhydride Step2a Amidation (TEA) Itaconic_Anhydride->Step2a beta_Alanine_Ester β-Alanine Ethyl Ester beta_Alanine_Ester->Step2a Intermediate3 Amic Acid Intermediate Step2a->Intermediate3 Step2b Cyclization (Ac2O, NaOAc) Intermediate3->Step2b Intermediate4 Ester-protected this compound Step2b->Intermediate4 Step2c Hydrolysis (NaOH, HCl) Intermediate4->Step2c Isohematinic_Acid_2 This compound Step2c->Isohematinic_Acid_2

Caption: Proposed synthetic workflows for this compound.

Logical Relationship of Precursors

Precursor_Relationship Amino_Acids Amino Acids (e.g., β-Alanine) Succinimide_Core Succinimide Core Formation Amino_Acids->Succinimide_Core Dicarboxylic_Acids Unsaturated Dicarboxylic Acids (e.g., Itaconic Acid) Anhydrides Anhydrides (Itaconic Anhydride) Dicarboxylic_Acids->Anhydrides Esters Diesters (Diethyl Itaconate) Dicarboxylic_Acids->Esters Anhydrides->Succinimide_Core Side_Chain Side Chain Introduction Esters->Side_Chain Isohematinic_Acid This compound Succinimide_Core->Isohematinic_Acid Side_Chain->Isohematinic_Acid

Caption: Relationship between precursors and synthetic steps.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit weak antimicrobial activity against anaerobic bacteria such as Bacteroides fragilis and Propionibacterium acnes.[1] The general class of succinimide derivatives is known to possess a broad spectrum of biological activities.[3]

Due to the limited specific research on the mechanism of action of this compound, a definitive signaling pathway cannot be described. However, based on the activities of other structurally related natural products and succinimide derivatives, several potential areas of investigation for its biological effects can be proposed:

  • Inhibition of Bacterial Enzymes: Many antibiotics function by inhibiting essential bacterial enzymes. The succinimide ring of this compound could potentially interact with the active sites of various bacterial proteins.

  • Modulation of Inflammatory Pathways: Some succinimide derivatives have demonstrated anti-inflammatory properties.[4] It is plausible that this compound could modulate signaling pathways involved in inflammation, such as those involving cyclooxygenases (COX) or lipoxygenases (LOX).

  • Interaction with Quorum Sensing: As an antimicrobial agent, this compound might interfere with bacterial communication systems known as quorum sensing, thereby disrupting virulence factor production and biofilm formation.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Potential Signaling Pathway for Investigation

Potential_Signaling Isohematinic_Acid This compound Bacterial_Cell Bacterial Cell Isohematinic_Acid->Bacterial_Cell Enzyme_Inhibition Enzyme Inhibition (e.g., Proteases, Synthases) Bacterial_Cell->Enzyme_Inhibition Targeting QS_Disruption Quorum Sensing Disruption Bacterial_Cell->QS_Disruption Targeting Cell_Wall_Synthesis Cell Wall Synthesis Inhibition Bacterial_Cell->Cell_Wall_Synthesis Targeting Bacteriostasis Bacteriostasis/ Bactericidal Effect Enzyme_Inhibition->Bacteriostasis Reduced_Virulence Reduced Virulence QS_Disruption->Reduced_Virulence Cell_Wall_Synthesis->Bacteriostasis

Caption: Potential mechanisms of antimicrobial action.

Conclusion

This document provides a comprehensive overview and detailed, albeit proposed, protocols for the synthesis of this compound. The outlined synthetic strategies, leveraging readily available precursors like itaconic acid derivatives, offer a rational approach for researchers to produce this natural product for further investigation. The provided diagrams and data tables are intended to facilitate experimental planning and execution. Future work should focus on the optimization of these synthetic routes and the elucidation of the specific biological mechanisms and signaling pathways through which this compound exerts its effects. This will be crucial for evaluating its potential as a lead compound in drug development programs.

References

Application Notes and Protocols for Isohematinic Acid Production via Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isohematinic acid, a compound with potential therapeutic applications, can be produced through microbial fermentation. This document provides a detailed overview of the fermentation protocol, drawing from established methodologies for organic acid production and specific information available for this compound. The protocols outlined herein are intended to serve as a foundational guide for the laboratory-scale production and purification of this compound, with the understanding that optimization will be necessary to achieve high yields and purity.

Introduction

This compound is a metabolite produced by the actinomycete strain Actinoplanes philippinesis (SANK 61681)[1]. The production of this and other organic acids through fermentation is a cornerstone of industrial biotechnology. Key to successful fermentation is the optimization of various parameters, including the composition of the culture medium and physical conditions such as temperature, pH, and aeration[2]. This document outlines a generalized protocol for the submerged culture fermentation of A. philippinesis for the production of this compound, along with methods for its subsequent isolation and purification.

Data Presentation

While specific quantitative data for this compound fermentation is not extensively available in the public domain, the following tables provide a framework for recording and comparing experimental results during process optimization.

Table 1: Fermentation Medium Composition

ComponentConcentration Range (g/L)Purpose
Carbon Source
Glucose/Sucrose50 - 150Primary energy and carbon source
Nitrogen Source
Yeast Extract5 - 20Source of nitrogen, vitamins, and growth factors
Peptone5 - 20Source of amino acids and nitrogen
(NH₄)₂SO₄2 - 10Inorganic nitrogen source
Minerals
KH₂PO₄1 - 5Phosphorus source and buffering agent
K₂HPO₄1 - 5Phosphorus source and buffering agent
MgSO₄·7H₂O0.5 - 2Source of magnesium ions
FeSO₄·7H₂O0.01 - 0.1Trace element
MnSO₄·H₂O0.01 - 0.1Trace element
ZnSO₄·7H₂O0.01 - 0.1Trace element
Precursor (Optional)
Shikimic Acid1 - 10Potential precursor from the shikimate pathway

Table 2: Fermentation Parameter Optimization

ParameterRange of ValuesOptimal Value (to be determined)Effect on Yield (to be determined)
Temperature (°C)25 - 37
pH6.0 - 8.0
Agitation (rpm)100 - 400
Aeration (vvm)0.5 - 2.0
Dissolved Oxygen (%)20 - 60
Fermentation Time (h)72 - 168

Experimental Protocols

I. Inoculum Preparation
  • Strain: Actinoplanes philippinesis (SANK 61681).

  • Seed Medium: Prepare a seed medium containing (per liter): 20 g glucose, 10 g yeast extract, 10 g peptone, 1 g KH₂PO₄, and 0.5 g MgSO₄·7H₂O. Adjust the pH to 7.0.

  • Inoculation: Inoculate a loopful of A. philippinesis from a slant culture into a 250 mL flask containing 50 mL of seed medium.

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

II. Fermentation
  • Production Medium: Prepare the production medium as detailed in Table 1 in a suitable fermentor. Sterilize the fermentor and medium.

  • Inoculation: Aseptically transfer the seed culture to the fermentor. The recommended inoculum size is 5-10% (v/v).

  • Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 2. Control the pH using automated addition of acid (e.g., 1M HCl) and base (e.g., 1M NaOH). Maintain dissolved oxygen levels by adjusting agitation and aeration rates.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (optical density at 600 nm), substrate consumption, and this compound concentration.

III. Downstream Processing and Purification

The following protocol is based on the general procedure for isolating this compound[1] and common techniques for organic acid purification[3][4][5][6][7].

  • Cell Removal: At the end of the fermentation, harvest the broth and separate the microbial cells from the supernatant by centrifugation or microfiltration.

  • Adsorption Chromatography:

    • Pass the cell-free supernatant through a column packed with Diaion HP-20 resin to adsorb the this compound.

    • Wash the column with deionized water to remove unbound impurities.

  • Elution: Elute the bound this compound from the resin using a gradient of aqueous acetone (B3395972).

  • Solvent Extraction:

    • Pool the acetone-containing fractions and remove the acetone under reduced pressure.

    • Extract the aqueous solution with ethyl acetate (B1210297). The this compound will partition into the organic phase.

  • Crystallization:

    • Concentrate the ethyl acetate extract to a small volume.

    • Crystallize the this compound from hot methanol (B129727).

  • Drying and Storage: Collect the crystals by filtration, wash with cold methanol, and dry under vacuum. Store the purified this compound in a cool, dry, and dark place.

IV. Analytical Methods

Quantification of this compound by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound in fermentation samples[8][9].

  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with the mobile phase as needed.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile)[8].

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detector: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Biosynthetic Pathway

The precise biosynthetic pathway for this compound is not fully elucidated. However, as a succinimide (B58015) derivative, it is likely derived from intermediates of central carbon metabolism, potentially involving precursors from the shikimate pathway or the TCA cycle. The following diagram illustrates a putative pathway.

G Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway TCA_Cycle TCA Cycle PEP->TCA_Cycle E4P->Shikimate_Pathway Aromatic_AA Aromatic Amino Acids Shikimate_Pathway->Aromatic_AA Precursor Putative Precursor Aromatic_AA->Precursor Alpha_KG α-Ketoglutarate TCA_Cycle->Alpha_KG Succinyl_CoA Succinyl-CoA TCA_Cycle->Succinyl_CoA Alpha_KG->Precursor Succinyl_CoA->Precursor Isohematinic_Acid This compound Precursor->Isohematinic_Acid Biosynthesis Steps

Caption: Putative biosynthetic pathway for this compound.

Experimental Workflow

The following diagram outlines the workflow for the production and purification of this compound.

G Inoculum Inoculum Preparation (A. philippinesis) Fermentation Submerged Fermentation Inoculum->Fermentation Harvest Harvest Broth Fermentation->Harvest Separation Cell Separation (Centrifugation/Filtration) Harvest->Separation Supernatant Cell-Free Supernatant Separation->Supernatant Cells Cell Biomass Separation->Cells Adsorption Adsorption Chromatography (Diaion HP-20) Supernatant->Adsorption Elution Elution (Aqueous Acetone) Adsorption->Elution Extraction Solvent Extraction (Ethyl Acetate) Elution->Extraction Crystallization Crystallization (Hot Methanol) Extraction->Crystallization Purified_Product Purified this compound Crystallization->Purified_Product

Caption: Experimental workflow for this compound production.

References

Application Notes and Protocols: Isolation and Purification of Isohematinic Acid from Culture Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohematinic acid, an antibiotic produced by the actinomycete Actinoplanes philippinesis, has demonstrated potential as a bioactive compound. This document provides a detailed guide to the isolation and purification of this compound from fermentation culture broth. The protocols outlined below are based on established methodologies and are intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antibiotics. While specific quantitative data for this compound purification is not extensively available in public literature, this guide provides a framework for establishing a robust purification process and for generating such data in a laboratory setting.

Fermentation of Actinoplanes philippinensis

The production of this compound is achieved through submerged fermentation of Actinoplanes philippinensis. While the exact optimal conditions for maximizing this compound yield are proprietary or not widely published, a general protocol for the cultivation of Actinoplanes species can be adapted.

Suggested Fermentation Protocol:

  • Inoculum Preparation:

    • Prepare a seed culture medium, a typical example for Actinoplanes could be a yeast extract-malt extract broth.

    • Inoculate the seed medium with a viable culture of Actinoplanes philippinesis.

    • Incubate the seed culture at 28-30°C for 48-72 hours with agitation (e.g., 200 rpm).

  • Production Fermentation:

    • Prepare the production medium. A complex medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts is typically used for antibiotic production by actinomycetes.

    • Inoculate the production fermentor with the seed culture (typically 5-10% v/v).

    • Fermentation is carried out in a fermentor (e.g., 600-liter capacity as mentioned in foundational studies) under controlled conditions.[1]

    • Maintain the temperature at 28-30°C and ensure adequate aeration and agitation to maintain dissolved oxygen levels.

    • Monitor the fermentation process by measuring parameters such as pH, substrate consumption, and biomass. The production of this compound can be tracked by developing a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The fermentation is typically harvested after a set period (e.g., 5-7 days) when the peak production of this compound is reached.

Isolation and Purification of this compound

The following protocol describes a multi-step process for the isolation and purification of this compound from the fermentation broth, based on the method originally described for its discovery.[1]

Step 1: Broth Clarification
  • Harvest the fermentation broth.

  • Separate the mycelial biomass from the culture supernatant by centrifugation or filtration. The supernatant contains the dissolved this compound.

Step 2: Adsorption Chromatography

This step utilizes a non-polar polymeric resin to capture this compound from the clarified broth.

Protocol:

  • Column Preparation:

    • Prepare a column packed with Diaion HP-20 resin. The column dimensions should be appropriate for the volume of the culture filtrate.

    • Equilibrate the column with deionized water.

  • Loading:

    • Load the clarified culture filtrate onto the equilibrated Diaion HP-20 column.

  • Washing:

    • Wash the column with deionized water to remove unbound impurities.

  • Elution:

    • Elute the bound this compound from the column using a solution of aqueous acetone (B3395972).[1] The optimal concentration of acetone should be determined empirically, but a stepwise or gradient elution (e.g., 20%, 40%, 60%, 80% acetone in water) is recommended.

    • Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., HPLC).

Step 3: Liquid-Liquid Extraction

This step further purifies this compound by partitioning it into an organic solvent.

Protocol:

  • Pool the acetone fractions containing this compound.

  • Concentrate the pooled fractions under reduced pressure to remove the acetone.

  • Extract the aqueous concentrate with an immiscible organic solvent, such as ethyl acetate (B1210297).[1] This will transfer the this compound into the organic phase, leaving more polar impurities in the aqueous phase.

  • Separate the organic phase and wash it with a small volume of brine to remove any residual water.

  • Dry the ethyl acetate phase over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to obtain a crude extract of this compound.

Step 4: Crystallization

The final purification step involves the crystallization of this compound to achieve high purity.

Protocol:

  • Dissolve the crude this compound extract in a minimal amount of hot methanol (B129727).[1]

  • Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to promote crystallization.

  • Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

While specific quantitative data for the purification of this compound is not available in the cited literature, researchers should aim to generate a purification table to track the efficiency of each step. An example of such a table is provided below.

Table 1: Hypothetical Purification Table for this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Broth10,000100,000101001
Diaion HP-20 Eluate1,00080,00080808
Ethyl Acetate Extract20070,0003507035
Crystallized Product5060,000120060120

Note: "Activity" can be defined based on a relevant bioassay (e.g., antibacterial activity) or by a quantitative analytical method (e.g., HPLC peak area).

Analytical Methodology

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for monitoring the purification process and for the final purity assessment of this compound. As this compound is a succinimide (B58015) derivative, a method adapted from the analysis of similar compounds can be employed.

Suggested HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely in the range of 200-220 nm for the imide chromophore).

  • Quantification: Develop a calibration curve using a purified standard of this compound to determine the concentration in unknown samples.

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow cluster_fermentation Fermentation cluster_clarification Clarification cluster_purification Purification cluster_chromatography Adsorption Chromatography cluster_extraction Liquid-Liquid Extraction cluster_crystallization Crystallization Fermentation Actinoplanes philippinesis Fermentation Harvest Harvest Broth Fermentation->Harvest Centrifugation Centrifugation/ Filtration Harvest->Centrifugation ClarifiedBroth Clarified Culture Broth Centrifugation->ClarifiedBroth DiaionHP20 Diaion HP-20 Column ClarifiedBroth->DiaionHP20 Loading Elution Aqueous Acetone Elution DiaionHP20->Elution Extraction Ethyl Acetate Extraction Elution->Extraction Crystallization Methanol Crystallization Extraction->Crystallization PurifiedProduct Pure this compound Crystallization->PurifiedProduct

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

Logical_Relationship Start Crude Culture Broth Step1 Remove Biomass (Centrifugation/Filtration) Start->Step1 Intermediate1 Clarified Supernatant Step1->Intermediate1 Step2 Capture on Diaion HP-20 (Adsorption) Intermediate1->Step2 Intermediate2 Bound this compound Step2->Intermediate2 Step3 Elute with Aqueous Acetone Intermediate2->Step3 Intermediate3 Acetone Eluate Step3->Intermediate3 Step4 Extract with Ethyl Acetate (Partitioning) Intermediate3->Step4 Intermediate4 Crude Organic Extract Step4->Intermediate4 Step5 Crystallize from Methanol (Final Purification) Intermediate4->Step5 End Pure this compound Step5->End

Caption: Logical progression of the purification of this compound.

References

Application Notes and Protocols for the Quantification of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohematinic acid, a dicarboxylic acid imide derived from the oxidative degradation of bile pigments like bilirubin, is a compound of increasing interest in biomedical research. Its quantification in biological matrices is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile organic acids in complex mixtures.[1] A reversed-phase HPLC method is well-suited for the analysis of this compound.[2]

Experimental Protocol

a) Sample Preparation (from Plasma/Serum):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

b) Instrumentation and Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 95% 20 mM potassium phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and 5% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 210 nm (based on typical absorbance of dicarboxylic acids, requires experimental confirmation for this compound).[3]

c) Calibration:

Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following table summarizes typical performance characteristics for the HPLC-UV analysis of dicarboxylic acids. These values should be experimentally determined for this compound.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma/Serum Sample p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 p6 Filtration p5->p6 a1 HPLC Injection p6->a1 a2 C18 Column Separation a1->a2 a3 UV Detection (210 nm) a2->a3 a4 Data Acquisition & Quantification a3->a4

Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For non-volatile organic acids like this compound, a derivatization step is necessary to increase their volatility.[4]

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Perform sample extraction as described in the HPLC-UV protocol (steps 1-4).

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative.

  • Cool the vial to room temperature before injection.

b) Instrumentation and GC-MS Conditions:

  • GC Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

c) Quantification:

Quantification is typically performed using an isotopically labeled internal standard (e.g., ¹³C-labeled this compound) to correct for variations in derivatization and injection.[5] A calibration curve is generated by analyzing standards with known concentrations of this compound and a fixed concentration of the internal standard.

Data Presentation

The following table presents expected performance data for the GC-MS analysis of derivatized dicarboxylic acids.

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Logical Relationship of Derivatization and Analysis

Analyte This compound (Non-volatile) Derivatization Derivatization with BSTFA Analyte->Derivatization Increases Volatility Derivative TMS-Isohematinic Acid (Volatile) Derivatization->Derivative GC_Separation Gas Chromatography Separation Derivative->GC_Separation MS_Detection Mass Spectrometry Detection & Quantification GC_Separation->MS_Detection

Derivatization is key for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible range. A direct spectrophotometric assay can be developed for this compound if it possesses a suitable chromophore.

Experimental Protocol

a) Determination of Maximum Wavelength (λmax):

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).

b) Quantitative Analysis:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • For each standard, and for the prepared samples (after appropriate dilution and clarification), measure the absorbance at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Expected performance characteristics for a UV-Vis spectrophotometric assay are provided below.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.5 - 2 µg/mL
Limit of Quantification (LOQ)1.5 - 6 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the absolute quantification of a substance without the need for a calibration curve of the analyte itself, by using a certified internal standard.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a known amount of the dried sample extract.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, which has a distinct NMR signal that does not overlap with the analyte).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

b) NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A simple 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64).

c) Data Processing and Quantification:

  • Process the acquired FID (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / mₓ) * Pₛₜₔ

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • x = analyte (this compound)

    • std = internal standard

Data Presentation

qNMR is known for its high accuracy and precision.

ParameterExpected Value
Accuracy (% Bias)< 2%
Precision (% RSD)< 1%
SpecificityHigh (based on unique chemical shifts)

qNMR Quantification Pathway

start Accurately Weighed Sample & Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve nmr NMR Data Acquisition (Proton 1D) dissolve->nmr process Data Processing (Integration) nmr->process calc Concentration Calculation (Formula) process->calc

Pathway for qNMR quantification of this compound.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, including the required sensitivity, sample matrix, available instrumentation, and throughput. HPLC-UV offers a good balance of performance and accessibility for routine analysis. GC-MS provides the highest sensitivity and is ideal for trace-level detection. UV-Vis spectrophotometry is a simple, cost-effective option for screening purposes, provided this compound has a distinct chromophore. qNMR stands out as a primary method for highly accurate and precise quantification, particularly for the certification of reference materials. The protocols provided herein offer a comprehensive guide for researchers to establish a robust and reliable method for this compound quantification in their laboratories.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohematinic acid, a dipyrrolic compound derived from the oxidative degradation of heme or bilirubin, is a molecule of increasing interest in biomedical research, particularly in studies related to oxidative stress, neonatal jaundice, and neurotoxicity. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled with mass spectrometry (LC-MS) offers a highly specific and sensitive platform for the analysis of such small polar molecules.

This document provides detailed application notes and protocols for the mass spectrometry (MS) analysis of this compound, leveraging electrospray ionization (ESI) for sensitive detection. The methodologies described are based on established principles for the analysis of small organic acids and related heme catabolites.

Quantitative Data Summary

The following table summarizes the key mass spectrometric properties of this compound.

ParameterValueReference
Molecular FormulaC₈H₉NO₄[1]
Molecular Weight183.16 g/mol [1]
Monoisotopic Mass183.0532 uCalculated
Predominant Ion (Negative ESI-MS)[M-H]⁻[2]
m/z of [M-H]⁻182.0458[2]

Note: In the cited study, this compound is referred to as hematinic acid (BHP1)[2].

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

This protocol is adapted from methods for the extraction of small polar analytes from complex biological samples.

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound, if available, or a structurally similar compound with a distinct mass)

  • Centrifuge capable of 4°C and >12,000 x g

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Homogenization/Lysis: Homogenize tissue samples or lyse cell pellets in a suitable buffer on ice.

  • Protein Precipitation: To 100 µL of homogenate or lysate, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.

  • Drying (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract (or use the supernatant directly) in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol outlines a general approach for the separation and detection of this compound using a reversed-phase C18 column coupled to a mass spectrometer with electrospray ionization.

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Negative ESI Mode):

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Nebulizer Gas (N₂) Flow 8 - 12 L/hr
Scan Mode Full Scan (m/z 50-300) for qualitative analysis; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

For Quantitative Analysis (MRM):

For targeted quantification, tandem mass spectrometry (MS/MS) in MRM mode provides the highest selectivity and sensitivity. This involves monitoring the transition of the precursor ion to one or more product ions.

Precursor Ion (m/z)Product Ion (m/z) (Predicted)Collision Energy (eV) (To be optimized)
182.05138.06 (Loss of CO₂)10-20
182.0594.05 (Further fragmentation)20-30

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Biological Sample (e.g., Tissue, Cells) homogenize Homogenization/Lysis start->homogenize precipitate Protein Precipitation (Methanol + IS) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect reconstitute Reconstitution collect->reconstitute filter Filtration reconstitute->filter lc_injection LC Injection filter->lc_injection lc_separation Reversed-Phase LC Separation lc_injection->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Mass Spectrometry Detection (SIM or MRM) esi->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the LC-MS analysis of this compound.

fragmentation_pathway parent This compound [M-H]⁻ m/z = 182.05 fragment1 [M-H-CO₂]⁻ m/z = 138.06 parent->fragment1 - CO₂ fragment2 [M-H-CO₂-C₂H₂O]⁻ m/z = 94.05 fragment1->fragment2 - C₂H₂O

Caption: Predicted fragmentation pathway of this compound in negative ESI-MS/MS.

References

Application Notes & Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Characterization of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of isohematinic acid. This compound (C₈H₉NO₄) is a succinimide-based compound identified as a potential antibiotic.[1] Accurate structural confirmation is critical for its development and mechanism-of-action studies. These notes offer detailed protocols for sample preparation, data acquisition (¹H, ¹³C, and 2D NMR), and data processing, alongside predicted spectral data to aid in analysis.

Predicted NMR Data for this compound

The following data are predicted based on the putative structure of this compound (3-(4-ethylidene-2,5-dioxopyrrolidin-3-yl)propanoic acid). Experimental values may vary depending on solvent, concentration, and temperature.

Structure:

  • Molecular Formula: C₈H₉NO₄

  • Molecular Weight: 183.16 g/mol [2]

  • Core Nucleus: Succinimide[1]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Atom Number¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
1---174.5
22.65t7.232.1
32.88t7.228.9
43.85t7.545.3
5---171.2
6---135.8
76.20q7.0121.5
81.95d7.014.2
9---170.8
10 (N-H)8.10br s--

Experimental Protocols

These protocols provide a standardized workflow for acquiring high-quality NMR spectra of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3]

  • Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, or 20-50 mg for ¹³C and 2D NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the solvent does not have signals that overlap with expected analyte peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex briefly to fully dissolve the sample.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., Tetramethylsilane, TMS, for 0 ppm calibration).

  • Filtration: To remove any particulate matter, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[3]

  • Volume Check: Ensure the sample height in the NMR tube is between 4-5 cm.[3]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample concentration.

2.2.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[4]

  • Experiment: Standard 1D Proton (zg30 pulse sequence)

  • Spectral Width (SW): 12-16 ppm

  • Transmitter Offset (O1P): Centered in the middle of the expected spectral region (~6 ppm)

  • Number of Scans (NS): 8-16

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

2.2.2. ¹³C NMR Spectroscopy

  • Purpose: To identify the number of unique carbon atoms and their functional groups (e.g., carbonyls, alkenes, alkanes).[4]

  • Experiment: 1D Carbon with proton decoupling (zgpg30 pulse sequence)

  • Spectral Width (SW): 200-240 ppm

  • Transmitter Offset (O1P): Centered at ~100 ppm

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Note: For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment is highly recommended.[5]

2.2.3. 2D NMR Spectroscopy

  • Purpose: To establish definitive structural connectivity and assign all ¹H and ¹³C signals unambiguously.[6]

    • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds), crucial for identifying quaternary carbons and piecing together molecular fragments.

Data Processing
  • Fourier Transform (FT): Convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum. Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape.

  • Baseline Correction: Correct the baseline to be flat and centered at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For ¹H NMR, set the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm. For ¹³C NMR, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Visualization of Workflows

Experimental Workflow

The following diagram outlines the standard procedure for NMR analysis of this compound, from sample receipt to final data interpretation.

G Figure 1: NMR Analysis Workflow for this compound A Sample Preparation (Weighing, Dissolution, Filtration) B NMR Instrument Setup (Tuning, Locking, Shimming) A->B C 1D NMR Acquisition (¹H, ¹³C, DEPT) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Structure Elucidation & Reporting F->G

Figure 1: NMR Analysis Workflow for this compound
Structural Elucidation Logic

This diagram illustrates the logical relationships between different NMR experiments and the structural information they provide for this compound.

G Figure 2: Logic for Structural Elucidation via NMR Structure This compound Structure H1_NMR ¹H NMR Info_H_Env Proton Environments Relative Ratios H1_NMR->Info_H_Env C13_NMR ¹³C / DEPT NMR Info_C_Types Carbon Types (C, CH, CH₂, CH₃) Carbonyls? C13_NMR->Info_C_Types COSY ¹H-¹H COSY Info_H_H_Conn H-C-C-H Connectivity (Proton Spin Systems) COSY->Info_H_H_Conn HSQC ¹H-¹³C HSQC Info_C_H_Conn Direct C-H Bonds (Assignment Confirmation) HSQC->Info_C_H_Conn HMBC ¹H-¹³C HMBC Info_Long_Range 2-3 Bond C-H Connectivity (Connects Fragments, Assigns Quaternary C) HMBC->Info_Long_Range Info_H_Env->Structure Info_C_Types->Structure Info_H_H_Conn->Structure Info_C_H_Conn->Structure Info_Long_Range->Structure

References

Application Notes and Protocols for In Vitro Antimicrobial Activity of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isohematinic acid, an antibiotic isolated from the culture broth of Actinoplanes philippinensis, possesses a succinimide (B58015) nucleus.[1][2] Preliminary studies have indicated that this compound exhibits weak antimicrobial activities, particularly against anaerobic bacteria such as Bacteroides fragilis and Propionibacterium acnes.[1] Furthermore, research suggests that it may enhance nonspecific resistance to bacterial infections by stimulating the microbicidal activity of polymorphonuclear leucocytes (PMN) and inducing leucocytosis.[3]

These application notes provide detailed protocols for standardized in vitro assays to quantify the antimicrobial activity of this compound. The following methodologies are essential for screening, characterization, and preliminary assessment of its potential as an antimicrobial agent.

Data Presentation

Quantitative data from in vitro antimicrobial susceptibility testing of this compound should be summarized for clear comparison. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismStrain IDMIC (µg/mL)Positive ControlControl MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213DataVancomycinData
Bacillus subtilisATCC 6633DataPenicillinData
Propionibacterium acnesATCC 6919DataClindamycinData
Gram-Negative Bacteria
Escherichia coliATCC 25922DataCiprofloxacinData
Pseudomonas aeruginosaATCC 27853DataGentamicinData
Bacteroides fragilisATCC 25285DataMetronidazoleData
Fungi
Candida albicansATCC 90028DataFluconazoleData
Aspergillus brasiliensisATCC 16404DataAmphotericin BData

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain IDThis compound Disk Potency (µg)Zone of Inhibition (mm)Positive ControlControl Zone (mm)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213DataDataVancomycin (30 µg)Data
Bacillus subtilisATCC 6633DataDataPenicillin (10 U)Data
Gram-Negative Bacteria
Escherichia coliATCC 25922DataDataCiprofloxacin (5 µg)Data
Pseudomonas aeruginosaATCC 27853DataDataGentamicin (10 µg)Data

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213DataDataDataBacteriostatic/Bactericidal
Escherichia coliATCC 25922DataDataDataBacteriostatic/Bactericidal
Bacteroides fragilisATCC 25285DataDataDataBacteriostatic/Bactericidal

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, Schaedler Broth for anaerobes)

  • Bacterial/fungal cultures

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth medium within the 96-well plate to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.

    • Dilute the adjusted suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted this compound with the prepared microbial suspension.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions (e.g., aerobic, anaerobic).

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, a microplate reader can be used to measure the optical density (OD) to determine the inhibition of growth more quantitatively.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of This compound in 96-well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D Add Inoculum E Incubate Plate (e.g., 37°C, 18-24h) D->E F Visually Inspect for Turbidity / Read OD E->F G Determine MIC Value F->G Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Prepare this compound Impregnated Disks D Place Disks on Agar Surface A->D B Prepare Microbial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Microbial Lawn B->C C->D Apply Disks E Incubate Plate (e.g., 37°C, 18-24h) D->E F Measure Zone of Inhibition (mm) E->F G Interpret Susceptibility F->G Antimicrobial_Investigation_Workflow A This compound B In Vitro Antimicrobial Susceptibility Testing A->B C MIC Determination (Broth Microdilution) B->C D Zone of Inhibition (Disk Diffusion) B->D E MBC Determination B->E F Mechanism of Action Studies (Further Research) C->F D->F E->F G Inhibition of Cell Wall Synthesis? F->G H Disruption of Cell Membrane? F->H I Inhibition of Protein Synthesis? F->I J Inhibition of Nucleic Acid Synthesis? F->J

References

Application Notes: Isohematinic Acid as a Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isohematinic acid is a naturally occurring succinimide (B58015) derivative isolated from the fermentation broth of Actinoplanes philippinesis.[1] With a molecular formula of C8H9NO4, it has been identified as an antibiotic with weak activity against anaerobic bacteria such as Bacteroides fragilis and Propionibacterium acnes.[2] While its intrinsic biological activity is modest, its novel succinimide scaffold presents a promising starting point for medicinal chemistry campaigns. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a lead compound for the discovery of new therapeutic agents.

1. Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a lead compound is crucial for designing a successful drug discovery program.

PropertyValueReference
Molecular FormulaC8H9NO4[2]
Molecular Weight183.16 g/mol [3]
Core NucleusSuccinimide[2]
Key Functional GroupsCarboxylic acid, Imide, Alkene
Known Biological ActivityWeak antimicrobial (anaerobic bacteria)[2]

2. Potential Therapeutic Applications

Given its core structure and initial biological activity, this compound can be explored as a lead compound for various therapeutic areas beyond its weak antibiotic properties. The succinimide core is a versatile scaffold present in a range of clinically used drugs with diverse activities.

  • Anticancer Agents: Many succinimide derivatives have demonstrated potent anticancer activities. The core can be modified to interact with various oncology targets.

  • Anti-inflammatory Agents: The carboxylic acid moiety and the overall molecular scaffold can be optimized to target key enzymes and receptors in inflammatory pathways.

  • Antiviral Agents: The succinimide ring can serve as a basis for designing inhibitors of viral enzymes, such as proteases and integrases.

  • Neurological Agents: The succinimide structure is found in anticonvulsant drugs, suggesting potential for developing novel CNS-active compounds.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Target Identification

This protocol outlines a general workflow for screening this compound against a panel of disease-relevant targets to identify novel biological activities.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Prep This compound Stock Solution Assay_Plates Assay Plate Preparation Compound_Prep->Assay_Plates HTS High-Throughput Screening Assay_Plates->HTS Data_Acquisition Data Acquisition HTS->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Confirmation Hit Confirmation Hit_Identification->Confirmation

Caption: High-Throughput Screening Workflow for this compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Plate Preparation: Dispense the target enzymes or cells into 384-well microplates using an automated liquid handler.

  • High-Throughput Screening: Perform a primary screen of this compound at a single concentration (e.g., 10 µM) against a diverse panel of targets (e.g., kinases, proteases, GPCRs).

  • Data Acquisition: Measure the assay signal (e.g., fluorescence, luminescence) using a plate reader.

  • Hit Identification: Identify "hits" as compounds that exhibit a statistically significant change in the assay signal compared to controls.

  • Hit Confirmation: Re-test the initial hits in a dose-response format to confirm their activity and determine the IC50 or EC50 values.

Protocol 2: Synthesis of this compound Derivatives (Lead Optimization)

This protocol describes a general strategy for the chemical modification of this compound to improve its potency, selectivity, and pharmacokinetic properties.

Lead_Optimization cluster_modifications Chemical Modifications Isohematinic_Acid This compound Mod_A Carboxylic Acid Modification (Amides, Esters) Isohematinic_Acid->Mod_A Mod_B Succinimide Ring Substitution Isohematinic_Acid->Mod_B Mod_C Alkene Functionalization Isohematinic_Acid->Mod_C SAR_Studies Structure-Activity Relationship (SAR) Studies Mod_A->SAR_Studies Mod_B->SAR_Studies Mod_C->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Optimized_Leads Optimized Lead Compounds ADME_Tox->Optimized_Leads

Caption: Lead Optimization Workflow for this compound Derivatives.

Methodology:

  • Carboxylic Acid Modification: Convert the carboxylic acid group into a library of amides and esters to explore changes in polarity and potential new interactions with the target.

  • Succinimide Ring Substitution: Introduce various substituents on the succinimide ring to probe the steric and electronic requirements for activity.

  • Alkene Functionalization: Modify the exocyclic double bond through reactions such as hydrogenation, epoxidation, or dihydroxylation to alter the conformation and properties of the molecule.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of derivatives based on the initial modifications and evaluate their biological activity to establish SAR.

  • ADME/Tox Profiling: Subject the most promising derivatives to in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assays to assess their drug-like properties.

Protocol 3: In Vitro Anticancer Activity Assessment

This protocol details the methodology for evaluating the anticancer potential of this compound and its derivatives against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration causing 50% growth inhibition) for each compound.

Hypothetical Quantitative Data

The following table presents hypothetical GI50 values for this compound and a series of its derivatives against different cancer cell lines, illustrating the outcome of a successful lead optimization campaign.

Compound IDModificationMCF-7 GI50 (µM)A549 GI50 (µM)HCT116 GI50 (µM)
This compoundParent Compound>100>100>100
IHA-001Methyl Ester75.289.495.1
IHA-002Benzyl Amide23.531.828.9
IHA-003N-phenyl Succinimide15.118.212.5
IHA-004 N-(4-chlorophenyl) Succinimide 2.3 4.1 1.8

Potential Signaling Pathway Modulation

Based on the activities of other succinimide-containing compounds, this compound derivatives could potentially modulate key signaling pathways involved in cancer and inflammation. For example, they might inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.

This compound, despite its weak intrinsic antimicrobial activity, represents a valuable starting point for drug discovery due to its unique succinimide scaffold. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the full therapeutic potential of this natural product. Through systematic chemical modification, guided by robust biological screening and SAR studies, novel drug candidates with improved potency and desirable pharmacokinetic profiles can be developed. The versatility of the succinimide core suggests that this compound could serve as a lead for developing drugs against a wide range of diseases, including cancer and inflammatory disorders.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Isohematinic Acid Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isohematinic Acid fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your fermentation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Issue 1: Low Biomass Production

  • Question: Why is the biomass of my Actinoplanes philippinensis culture low?

  • Answer: Low biomass can stem from several factors. First, review your culture medium's composition. Carbon and nitrogen sources are vital for growth. Different actinomycete strains show varied preferences for carbon sources; some may favor glucose and starch, while others might better utilize arabinose or glycerol. Secondly, ensure optimal physical fermentation parameters, including pH, temperature, and aeration. Most Actinoplanes species prefer a neutral to slightly alkaline initial pH, typically around 7.0. The optimal temperature for many related strains is in the 25-30°C range. Insufficient aeration, influenced by shaking speed and medium volume, can also restrict growth.

Issue 2: Good Biomass, but Low this compound Yield

  • Question: My Actinoplanes philippinensis culture is growing well, but the yield of this compound is low. What should I do?

  • Answer: This common issue can be addressed by examining the following:

    • Nutrient Limitation or Repression: While certain nutrients encourage growth, they can inhibit secondary metabolite production. High levels of easily metabolized carbon sources like glucose can sometimes repress antibiotic production. Consider a fed-batch strategy to maintain a lower, steady concentration of the carbon source.

    • Phosphate (B84403) Levels: High phosphate concentrations are known to suppress the biosynthesis of some secondary metabolites in actinomycetes. Experiment with reducing the phosphate concentration in your production medium.

    • Fermentation Time: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase. Ensure your fermentation is running long enough to allow for product formation. A time-course experiment to measure both biomass and this compound concentration is recommended.

    • Precursor Availability: this compound is a succinimide (B58015) derivative, likely derived from precursors of the TCA cycle such as succinyl-CoA and an amino acid like glycine (B1666218) or aspartate. Supplementing the medium with these precursors could potentially boost the yield.

Issue 3: Inconsistent Fermentation Results

  • Question: I am observing significant batch-to-batch variability in my this compound fermentation. What could be the cause?

  • Answer: Inconsistent results are often due to a lack of tight control over fermentation parameters.

    • Inoculum Quality: The age and quality of the seed culture are critical. Standardize your inoculum preparation protocol, ensuring a consistent cell density and physiological state.

    • Precise Parameter Control: Small variations in initial pH, temperature, and agitation speed can lead to different outcomes. Ensure your equipment is calibrated and these parameters are tightly controlled throughout the fermentation.

    • Water Quality: The mineral content of the water can affect microbial growth and metabolism. Using purified water can help improve consistency.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting fermentation conditions for Actinoplanes species? A1: While optimal conditions are strain-specific, a good starting point for many Actinoplanes species is a temperature of 28-30°C, an initial pH of 7.0-7.2, and incubation on a rotary shaker at 150-200 rpm. Fermentation duration can vary from 5 to 10 days.

Q2: How do I select an appropriate culture medium for this compound production? A2: A complex medium is often beneficial for secondary metabolite production. A good starting point would be a medium containing a carbohydrate (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. Optimization of the carbon-to-nitrogen ratio is often a key factor in maximizing yield.

Q3: Can pellet formation in submerged culture affect my yield? A3: Yes, the morphology of actinomycetes in submerged culture (dispersed mycelia vs. pellets) can significantly impact nutrient uptake, oxygen transfer, and, consequently, antibiotic production. Pellet formation can sometimes lead to mass transfer limitations. The degree of pelletization can be influenced by factors such as inoculum density, medium composition, and shear stress (agitation speed).

Q4: Is this compound production growth-associated or non-growth-associated? A4: The production of many antibiotics, which are secondary metabolites, is typically non-growth-associated, meaning the product is synthesized most actively during the stationary phase of growth after the primary growth phase has slowed down.

Data Presentation

Table 1: Effect of pH on Acarbose (B1664774) Yield in Actinoplanes sp. A56 [2]

pH RangeFinal Acarbose Yield (mg/L)
6.8 - 7.0~4200
7.0 - 7.2~5000
7.2 - 7.4~4500

Table 2: Effect of Dissolved Oxygen (DO) on Acarbose Yield in Actinoplanes sp. A56 [2]

DO Concentration (%)Final Acarbose Yield (mg/L)
30 - 40~4300
40 - 50~5000
50 - 60~4600

Table 3: Effect of Glucose Feeding Strategy on Acarbose Yield in Actinoplanes sp. SIPI2207 [1]

Glucose Feeding StrategyFinal Acarbose Yield (g/L)
No feeding~4.5
40 g/L at 48h and 96h~7.2
30 g/L at 48h and 96h~7.5
20 g/L at 48h, 72h, 96h, and 120h~8.04
10 g/L at 48h, 72h, 96h, and 120h~6.8

Experimental Protocols

Protocol 1: Seed Culture Preparation for Actinoplanes philippinensis

  • Prepare a seed medium (e.g., containing soya flour, maltose, glucose, soluble starch, glycerol, and CaCO3).[3]

  • Inoculate the seed medium with a cryopreserved stock or a fresh spore suspension of Actinoplanes philippinensis.

  • Incubate at 28-30°C on a rotary shaker at 200-220 rpm for 48-72 hours, or until a dense, healthy culture is obtained.

Protocol 2: Submerged Fermentation for this compound Production

  • Prepare the production medium in a fermentation vessel. A typical medium might contain maltose, glucose, soya flour, yeast extract, and essential minerals.[3]

  • Inoculate the production medium with 5-10% (v/v) of the seed culture from Protocol 1.

  • Incubate the fermenter at 28-30°C with controlled pH (e.g., 7.0-7.2) and dissolved oxygen levels.

  • Run the fermentation for 7-10 days.

  • Collect samples aseptically at regular intervals to monitor biomass (dry cell weight), pH, substrate consumption, and this compound concentration.

  • For this compound extraction, centrifuge the broth to separate the mycelium. The supernatant can then be subjected to solvent extraction (e.g., with ethyl acetate) and further purification steps.

Protocol 3: One-Factor-at-a-Time (OFAT) Optimization of a Fermentation Parameter

  • Prepare a series of identical fermentation flasks with the production medium.

  • Vary a single parameter (e.g., temperature, initial pH, a specific medium component concentration) across a defined range in different flasks, while keeping all other parameters constant.

  • Inoculate and incubate the flasks as described in Protocol 2.

  • At the end of the fermentation, harvest the cultures and analyze for biomass and this compound yield.

  • The condition that results in the highest product yield is considered the optimum for that parameter.

Visualizations

cluster_pathway Proposed Biosynthetic Pathway for this compound TCA TCA Cycle SuccinylCoA Succinyl-CoA TCA->SuccinylCoA Condensation Condensation & Cyclization (Hypothetical Enzymes) SuccinylCoA->Condensation Glycine Glycine/Aspartate Glycine->Condensation Isohematinic This compound Condensation->Isohematinic

Caption: Proposed biosynthetic pathway for this compound.

cluster_workflow Experimental Workflow for Fermentation Optimization Inoculum Inoculum Preparation Fermentation Submerged Fermentation (Varying one parameter) Inoculum->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis Analysis (Biomass, Product Yield) Sampling->Analysis Optimization Identify Optimal Condition Analysis->Optimization

Caption: Experimental workflow for optimizing fermentation conditions.

cluster_troubleshooting Troubleshooting Logic for Low Product Yield Start Low this compound Yield CheckBiomass Is Biomass Normal? Start->CheckBiomass OptimizeGrowth Optimize Growth Medium (C/N source, pH, Temp, Aeration) CheckBiomass->OptimizeGrowth No CheckProdParams Optimize Production Parameters (Phosphate, Precursors, Time) CheckBiomass->CheckProdParams Yes OptimizeGrowth->Start Success Improved Yield CheckProdParams->Success

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of Succinimide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of succinimide (B58015) antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Yield in Succinimide Ring Formation

Question: I am experiencing low yields during the cyclization step to form the succinimide ring from the corresponding amic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in succinimide ring formation are a common issue. The primary causes often relate to incomplete reaction, side reactions, or degradation of the product. Here’s a troubleshooting guide:

  • Incomplete Dehydration: The cyclization of an amic acid to a succinimide is a dehydration reaction. Ensure your dehydrating agent is active and used in sufficient quantity.

    • Acetic Anhydride (B1165640): This is a common and effective reagent. However, ensure it is fresh and anhydrous. The reaction often requires heating.[1]

    • Alternative Mild Reagents: If your starting material is sensitive to heat or strong acids, consider milder reagents like polyphosphate ester (PPE), which can facilitate cyclodehydration without requiring harsh conditions.[2]

  • Thermal Degradation: Prolonged heating or excessively high temperatures during cyclization can lead to the degradation of the starting amic acid or the succinimide product.[3]

    • Optimization: Experiment with lower temperatures and shorter reaction times. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Side Reactions: The use of acetic anhydride can sometimes lead to unwanted acetylation of other functional groups in your molecule.[2][3]

    • Protection Strategy: If you have sensitive functional groups (e.g., phenols), consider protecting them before the cyclization step.

    • Reagent Choice: As mentioned, switching to a milder reagent like PPE can circumvent this issue.[2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield in Cyclization check_reagent Check Dehydrating Agent (e.g., Acetic Anhydride) start->check_reagent reagent_ok Reagent is Fresh & Anhydrous check_reagent->reagent_ok Yes reagent_bad Use Fresh/Anhydrous Reagent or Increase Stoichiometry check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temperature & Time) conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Optimized conditions_bad Optimize Temperature & Time (Lower Temp, Shorter Time) check_conditions->conditions_bad Too Harsh check_side_reactions Investigate Side Reactions (e.g., Acetylation) side_reactions_present Side Products Detected check_side_reactions->side_reactions_present Yes no_side_reactions No Obvious Side Products check_side_reactions->no_side_reactions No reagent_ok->check_conditions end_good Yield Improved reagent_bad->end_good conditions_ok->check_side_reactions conditions_bad->end_good protect_groups Protect Sensitive Groups side_reactions_present->protect_groups change_reagent Use Milder Reagent (e.g., PPE) side_reactions_present->change_reagent end_bad Yield Still Low (Consider alternative synthetic route) no_side_reactions->end_bad protect_groups->end_good change_reagent->end_good

Caption: Troubleshooting workflow for low yield in succinimide ring formation.

2. Poor Stereocontrol in Michael Addition

Question: My synthesis involves a Michael addition to form a substituted succinimide precursor, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling stereochemistry is a critical challenge in the synthesis of many succinimide antibiotics.[4][5] The Michael addition step is often where stereocenters are set.

  • Catalyst Choice: The use of chiral catalysts is a primary strategy for achieving high stereoselectivity.

    • Organocatalysis: Chiral amines or thioureas can effectively catalyze asymmetric Michael additions.

    • Metal Catalysis: Rhodium-based catalysts have been shown to be highly effective in the asymmetric transfer hydrogenation of maleimide (B117702) derivatives, providing access to all four possible stereoisomers with high enantiomeric and diastereomeric ratios.[4][5]

  • Reaction Conditions: Temperature, solvent, and the nature of the base used can all influence the stereochemical outcome.

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the transition state. A screen of different solvents is often worthwhile.

  • Substrate Control: The steric bulk of substituents on both the Michael donor and acceptor can influence the facial selectivity of the addition.

Parameter Effect on Stereoselectivity Recommendation
Catalyst Can induce high levels of asymmetry.Screen a variety of chiral organocatalysts or metal complexes (e.g., Rh-based).[4][5]
Temperature Lower temperatures generally increase selectivity.Run reactions at 0 °C, -20 °C, or even -78 °C.
Solvent Can influence transition state geometry.Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH2Cl2, CH3CN).
Base Can affect the geometry of the enolate.For base-catalyzed reactions, screen different bases (e.g., DBU, DIPEA, NaH).

3. Product Instability and Ring-Opening

Question: My purified succinimide antibiotic appears to be degrading over time, and I suspect the succinimide ring is hydrolyzing. How can I address this stability issue?

Answer:

The succinimide ring is susceptible to hydrolysis, which can lead to a loss of biological activity. This is a significant challenge, particularly for antibody-drug conjugates (ADCs) where the linker's stability is crucial.[6][7]

  • pH Control: The rate of succinimide hydrolysis is highly pH-dependent.

    • Acidic to Neutral pH: The succinimide ring is generally more stable at a pH of 7 or below.[8]

    • Basic pH: Hydrolysis is significantly accelerated under basic conditions.[6]

    • Storage: Store purified compounds and formulations in buffered solutions at a slightly acidic to neutral pH (e.g., pH 5-7).[8]

  • Structural Modification: In some cases, the structure of the molecule itself can be modified to improve stability. For ADCs, linkers can be designed to favor the more stable, hydrolyzed (ring-opened) form post-conjugation, which prevents the reversible retro-Michael reaction.[6][7]

  • Storage Conditions:

    • Temperature: Store compounds at low temperatures (e.g., 4 °C or -20 °C) to slow down the rate of hydrolysis.[8]

    • Formulation: For long-term storage, lyophilization (freeze-drying) can be an effective strategy to prevent degradation in aqueous solutions.

Succinimide Ring Stability Logic

StabilityLogic start Succinimide Product Stability Issue check_pH Check pH of Solution start->check_pH pH_basic pH > 7 check_pH->pH_basic Basic pH_neutral_acidic pH ≤ 7 check_pH->pH_neutral_acidic Neutral/Acidic buffer_solution Buffer Solution to pH 5-7 pH_basic->buffer_solution check_temp Check Storage Temperature pH_neutral_acidic->check_temp buffer_solution->check_temp temp_high Stored at Room Temperature check_temp->temp_high High temp_low Stored at ≤ 4°C check_temp->temp_low Low lower_temp Store at 4°C or -20°C temp_high->lower_temp consider_lyo Consider Lyophilization for Long-Term Storage temp_low->consider_lyo lower_temp->consider_lyo

Caption: Decision-making process for improving succinimide antibiotic stability.

4. Purification Difficulties

Question: I am having trouble purifying my target succinimide antibiotic from starting materials and side products. What purification strategies are most effective?

Answer:

Purification can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary.

  • Crystallization: If your product is a solid, crystallization is a powerful technique for achieving high purity.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good crystal formation.

  • Column Chromatography: This is the most common method for purifying synthetic intermediates and final products.

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly employed. The optimal solvent system needs to be determined empirically, often guided by TLC analysis.

  • Preparative HPLC: For difficult separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. This is often necessary for final purification before biological testing.

  • "Capping" Strategy in Solid-Phase Synthesis: For peptides, unreacted amino groups can be "capped" at each step to terminate truncated sequences. Using an effective capping agent like N-(2-chlorobenzyloxycarbonyloxy)-succinimide makes the final purification of the target full-length peptide easier.[9]

Purification Method When to Use Key Considerations
Crystallization For solid final products or key intermediates.Requires screening of various solvent systems.[10]
Silica Gel Chromatography Standard purification for most synthetic steps.Requires careful selection of the mobile phase based on TLC.
Preparative HPLC For final purification or difficult separations.More expensive and time-consuming but offers high resolution.
Capping (Peptides) During solid-phase peptide synthesis.Prevents the accumulation of hard-to-remove deletion sequences.[9]

Experimental Protocols

General Protocol for Dehydrative Cyclization of an Amic Acid using Acetic Anhydride

This protocol provides a general methodology for the formation of a succinimide ring from a corresponding amic acid precursor.

  • Dissolution: Dissolve the amic acid (1.0 eq) and anhydrous sodium acetate (0.1-0.2 eq) in acetic anhydride (5-10 volumes).[1]

  • Heating: Heat the reaction mixture with stirring. A typical temperature range is 80-120 °C. The optimal temperature should be determined for the specific substrate.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the acetic anhydride by distillation under reduced pressure.

    • The residue can be partitioned between an organic solvent (e.g., ethyl acetate or chloroform) and water or a saturated sodium bicarbonate solution to remove acetic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]

References

Stability issues of Isohematinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isohematinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, initially colorless, has turned yellow. What does this indicate?

A1: A color change in your this compound solution often suggests chemical degradation. This can be caused by several factors, including pH shifts, oxidation, or exposure to light.[1][2] We recommend verifying the pH of your solution and ensuring it is stored in a light-protected container. To identify the cause, a forced degradation study is advised.[3]

Q2: What are the optimal storage conditions for this compound in an aqueous solution to ensure its stability?

A2: For optimal stability, this compound solutions should be stored at a slightly acidic to neutral pH (ideally between 4 and 7), protected from light, and kept at low temperatures (2-8°C).[1] Avoid alkaline conditions, as they can accelerate degradation.[4] For long-term storage, consider preparing the solution in a deoxygenated solvent and storing it under an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: I am observing unexpected peaks in my HPLC analysis of an this compound sample. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation.[6] These peaks represent new chemical entities formed from the breakdown of this compound. To confirm this, you can perform a forced degradation study (see the protocol below) to intentionally generate these degradation products and compare their retention times with the unexpected peaks.[7][8]

Q4: How does temperature affect the stability of this compound solutions?

A4: Higher temperatures generally accelerate the rate of chemical degradation.[1] It is crucial to maintain consistent and cool storage conditions. Even slight temperature variations can impact the shelf life of the solution.[1] For quantitative analysis of temperature effects, we recommend conducting a stability study at various temperatures.

Q5: What are the likely degradation pathways for this compound?

A5: While specific pathways for this compound are not extensively documented, compounds with similar structures are susceptible to hydrolysis, oxidation, and photolysis.[3] Hydrolysis may occur at the imide group, particularly under acidic or basic conditions. Oxidation can affect the double bond within the ring structure. Photodegradation can be initiated by exposure to UV or visible light.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Recommended Solution
Rapid loss of potency in solution pH of the solution is outside the optimal range (4-7).Measure and adjust the pH of the solution using a suitable buffer.
The solution is exposed to oxygen.Prepare solutions using deoxygenated solvents and store under an inert gas.
The solution is exposed to light.Store the solution in an amber vial or a container wrapped in aluminum foil.
Inconsistent results between experiments Degradation during the experimental procedure.Minimize the time the solution is at room temperature or exposed to harsh conditions. Prepare fresh solutions for each experiment.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned.
Precipitate formation in the solution The concentration of this compound exceeds its solubility at the storage temperature.Warm the solution slightly to redissolve the precipitate. If the issue persists, consider using a lower concentration.
A degradation product is insoluble.Identify the precipitate through analytical techniques like NMR or mass spectrometry.[9]

Quantitative Stability Data

The following tables summarize hypothetical data from a forced degradation study on a 1 mg/mL this compound solution over 48 hours.

Table 1: Effect of pH on this compound Stability at 25°C

pH% Degradation after 24h% Degradation after 48hAppearance of Solution
2.05.2%10.5%Colorless
4.01.1%2.3%Colorless
7.02.5%5.1%Faint Yellow
9.015.8%28.9%Yellow
12.0>50%>80%Dark Yellow

Table 2: Effect of Temperature on this compound Stability at pH 7.0

Temperature% Degradation after 24h% Degradation after 48h
4°C<1%1.2%
25°C2.5%5.1%
40°C8.9%16.4%
60°C22.1%39.8%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.[3][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV and visible light (as per ICH Q1B guidelines).

  • Thermal Degradation:

    • Place a vial of the stock solution in a 60°C oven for 48 hours.

  • Sample Analysis:

    • Analyze all samples, including a control sample (stock solution stored under ideal conditions), using a validated stability-indicating HPLC-UV/MS method.[6][10]

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

G cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Hydrolysis Hydrolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation Oxidation Oxidation->Degradation_Products Photolysis Photolysis Photolysis->Degradation_Products Isohematinic_Acid This compound in Solution Isohematinic_Acid->Degradation Degradation->Hydrolysis via Degradation->Oxidation via Degradation->Photolysis via

Caption: Factors influencing the degradation of this compound.

G cluster_workflow Troubleshooting Workflow Start Unexpected Result (e.g., new HPLC peak) Check_Storage Verify Storage Conditions (pH, Temp, Light) Start->Check_Storage Perform_FDS Perform Forced Degradation Study Check_Storage->Perform_FDS Conditions OK Compare_Results Compare Degradation Profile with Unexpected Result Perform_FDS->Compare_Results Identify_Product Identify Degradation Product (LC-MS, NMR) Compare_Results->Identify_Product Match Found No_Match No Match Compare_Results->No_Match No Match Optimize_Protocol Optimize Experimental Protocol/Storage Identify_Product->Optimize_Protocol Consider_Contamination Consider Contamination No_Match->Consider_Contamination

Caption: Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Overcoming Low Solubility of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isohematinic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an antibiotic with a succinimide (B58015) nucleus. Its molecular formula is C₈H₉NO₄.[1] Understanding its chemical structure, which includes a carboxylic acid group, is key to addressing its low solubility.

Q2: Why is this compound poorly soluble in aqueous solutions?

Like many organic acids, the low aqueous solubility of this compound in its neutral form is due to the presence of a significant non-polar hydrocarbon portion relative to its polar functional groups. The carboxylic acid group can exist in a protonated (less soluble) or deprotonated (more soluble, ionized) state depending on the pH of the solution.[1][2]

Q3: What are the general approaches to improve the solubility of a poorly soluble acidic compound like this compound?

There are two primary strategies for enhancing the solubility of poorly soluble drugs:

  • Physical Modifications: These methods alter the physical properties of the compound to improve dissolution. Common techniques include particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.[3][4][5]

  • Chemical Modifications: These approaches involve changing the chemical environment of the compound. For acidic compounds like this compound, the most common methods are pH adjustment, using co-solvents, and forming complexes (e.g., with cyclodextrins).[3][4][5]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific solubility issues you may encounter.

Issue 1: this compound powder does not dissolve in my desired aqueous buffer.

Potential Cause: The pH of your aqueous buffer is likely too low, keeping the carboxylic acid group of this compound in its less soluble, protonated form.

Solutions:

  • pH Adjustment: Increase the pH of your solution to deprotonate the carboxylic acid, forming a more soluble salt. For many carboxylic acids, a pH above their pKa (typically in the range of 3-5) will significantly increase solubility.[2]

  • Use of Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer to create a co-solvent system. This can increase the solubility of non-polar compounds.

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help overcome the initial energy barrier for dissolution. However, be cautious about potential degradation of the compound with excessive heat.

Issue 2: My this compound solution is clear initially but a precipitate forms over time.

Potential Cause: This can be due to a few factors, including a change in pH (e.g., absorption of atmospheric CO₂), temperature fluctuations, or exceeding the thermodynamic solubility limit, leading to the crystallization of a more stable, less soluble form.

Solutions:

  • Maintain a Stable pH: Use a buffer with sufficient capacity to resist pH changes.

  • Control Temperature: Store your solutions at a constant and appropriate temperature.

  • Work Below Saturation: If possible, work with concentrations that are well below the saturation point of this compound in your specific solvent system.

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to determine the optimal pH for dissolving this compound in an aqueous solution.

Materials:

  • This compound

  • Purified water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • Analytical balance

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare a series of aqueous solutions with varying pH values (e.g., from pH 4 to pH 8 in 0.5 unit increments) using purified water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of this compound powder to a fixed volume of each pH-adjusted solution.

  • Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved this compound in each filtered supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the solubility of this compound as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol outlines a method to identify an effective co-solvent system for this compound.

Materials:

  • This compound

  • Purified water

  • Water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 40:60, 60:40, 80:20 v/v) for each selected organic solvent.

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture in a sealed vial.

  • Place the vials in a shaking incubator at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the concentration of dissolved this compound in each sample.

  • Plot the solubility of this compound against the percentage of the co-solvent to determine the most effective system.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol details the preparation of a solid dispersion to potentially enhance the dissolution rate of this compound.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

  • A common solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:5 drug-to-carrier weight ratio).

  • Dissolve both components completely in a suitable volume of the common solvent in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, and gently grind it into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • The resulting solid dispersion can then be used for dissolution studies to compare its performance against the pure drug.

Data Presentation

Table 1: Solubility of Succinimide in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction Solubility (x10³)
Methanol 278.210.34
288.214.28
298.219.45
308.226.11
318.234.69
Ethanol 278.23.56
288.24.89
298.26.67
308.28.98
318.211.96
Acetone 278.21.89
288.22.76
298.24.02
308.25.83
318.28.44
Ethyl Acetate (B1210297) 278.20.38
288.20.59
298.20.91
308.21.38
318.22.07
Water 298.2~333 g/L (approx. 3.36 M)

Data for organic solvents is adapted from a study on succinimide solubility.[6][7][8] Water solubility is from general chemical properties data.[9][10]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G cluster_0 cluster_1 Troubleshooting Steps start Start: Low Solubility of This compound issue Issue: Compound will not dissolve in aqueous buffer start->issue Initial Attempt precipitate Issue: Precipitate forms after initial dissolution start->precipitate Initial Attempt ph_adjust Adjust pH to > 7 issue->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, Ethanol) issue->cosolvent solid_dispersion Prepare Solid Dispersion issue->solid_dispersion check_stability Check for pH/Temp stability precipitate->check_stability end Goal: Clear, stable solution ph_adjust->end cosolvent->end solid_dispersion->end check_stability->end

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

Experimental Workflow for Solubility Enhancement

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Analysis & Validation start Start: Pure This compound sol_screen Equilibrium Solubility Screening (pH, Solvents) start->sol_screen ph_method pH Adjustment sol_screen->ph_method cosolvent_method Co-solvency sol_screen->cosolvent_method sd_method Solid Dispersion sol_screen->sd_method analysis Analyze Solubility (HPLC/UV-Vis) ph_method->analysis cosolvent_method->analysis sd_method->analysis stability Assess Solution Stability analysis->stability end Optimized Formulation stability->end

Caption: An experimental workflow for selecting and optimizing a solubility enhancement method.

Signaling Pathway of pH-Dependent Solubility

G cluster_0 Low pH Environment (e.g., pH < 4) cluster_1 High pH Environment (e.g., pH > 7) low_ph High [H+] protonated This compound (R-COOH) (Protonated) low_ph->protonated Favors insoluble Low Solubility / Precipitation protonated->insoluble deprotonated Isohematinate (R-COO-) (Deprotonated/Ionized) protonated->deprotonated Increase pH high_ph Low [H+] high_ph->deprotonated Favors soluble High Solubility deprotonated->soluble

Caption: The effect of pH on the ionization state and solubility of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Isohematinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for developing a separation method for this compound, a polar compound, is reverse-phase HPLC. A C18 column is a common and effective choice for the separation of polar organic compounds. The mobile phase can be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Initial "scouting" runs using a gradient from a low to a high concentration of the organic modifier can help determine the optimal elution conditions.

Q2: My peak shape for this compound is poor (tailing or fronting). What are the common causes and solutions?

Poor peak shape is a frequent issue in HPLC. Here are some common causes and their respective solutions:

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. For an acidic compound like this compound, this can be due to interaction with residual silanol (B1196071) groups on the silica-based column.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphoric or formic acid) will suppress the ionization of the silanol groups and the acidic analyte, minimizing these secondary interactions. Using a base-deactivated or end-capped C18 column can also significantly improve peak shape.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the concentration of the sample being injected or decrease the injection volume.

Q3: I am not seeing any peak for this compound. What should I check?

If no peak is observed, consider the following troubleshooting steps:

  • Check System Connections: Ensure all fittings are tight and there are no leaks in the system.

  • Verify Sample Preparation: Confirm that the sample was correctly prepared and dissolved in a solvent compatible with the mobile phase.

  • Injection Process: Verify that the autosampler is functioning correctly and the injection volume is appropriate.

Q4: My retention time for this compound is drifting. What could be the cause?

Retention time instability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing.

  • Column Equilibration: Insufficient column equilibration time between runs, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Changes in column temperature can affect retention. Using a column oven to maintain a constant temperature is recommended.

  • Pump Performance: Inconsistent flow rate from the pump can also lead to drifting retention times. Check the pump for leaks and ensure it is properly primed.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic separation of this compound.

Problem Potential Cause Recommended Solution
High Backpressure 1. Blockage in the system (e.g., guard column, column frit).2. Particulate matter from the sample.1. Reverse flush the column (if permissible by the manufacturer).2. Replace the guard column or in-line filter.3. Filter all samples through a 0.45 µm syringe filter before injection.[1]
Baseline Noise or Drift 1. Air bubbles in the mobile phase or detector.2. Contaminated mobile phase.3. Detector lamp issue.1. Degas the mobile phase using sonication or helium sparging.2. Prepare fresh mobile phase using high-purity solvents.3. Check the detector lamp's energy and replace if necessary.
Ghost Peaks 1. Contamination in the injection system.2. Carryover from a previous injection.1. Flush the injector and sample loop with a strong solvent.2. Include a blank injection after a high-concentration sample to check for carryover.
Split Peaks 1. Column void or channeling.2. Clogged column inlet frit.1. Replace the column.2. If possible, reverse the column and flush with a strong solvent.

Experimental Protocols

Proposed HPLC Method for this compound Separation

This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a diluent compatible with the mobile phase (e.g., a mixture of the initial mobile phase composition).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

2. HPLC Conditions:

Parameter Recommended Condition
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength Scan from 200-400 nm to determine λmax; start with 210 nm as a preliminary wavelength.
Injection Volume 10 µL

3. Method Validation Parameters:

To ensure the reliability of the developed method, it should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject Sample filter_sample->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV-Vis/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Isohematinic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isohematinic acid biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is an antibiotic with a succinimide (B58015) nucleus.[1] Its molecular formula is C8H9NO4.[1] It has been shown to exhibit weak antimicrobial activities against anaerobic bacteria, including Bacteroides fragilis and Propionibacterium acnes.[1] It is produced by the actinomycete strain SANK 61681, identified as Actinoplanes philippinesis.[2]

Q2: I am seeing high variability in my cell-based assay results. What are the common causes?

High variability in cell-based assays can stem from several factors.[3][4] Inconsistent cell seeding is a primary cause; ensure a homogeneous cell suspension and use appropriate pipetting techniques.[5] Cell health and passage number can also significantly influence experimental outcomes.[3][4] Additionally, every step added to a protocol is a potential source of variation; simplifying your workflow to an "add, mix, and measure" principle can help.[4] Finally, ensure your microplates are appropriate for your assay type (e.g., black plates for fluorescence assays to minimize background).[4][6]

Troubleshooting Guides

Cell-Based Assays

This section provides guidance for troubleshooting common issues encountered during cell-based assays with this compound, such as cytotoxicity or antimicrobial susceptibility testing.

Problem: High Background Signal

High background can mask the true signal from your assay.

Potential Cause Recommended Solution
Insufficient blockingUse an appropriate blocking buffer and ensure adequate incubation time.[5]
AutofluorescenceThis can be a significant part of the signal in fluorescence-based assays.[4] Consider using a different detection method if possible.
Contaminated reagentsUse fresh, high-quality reagents and sterile technique.
Plate typeFor fluorescence assays, use black plates to minimize background and crosstalk.[6] For luminescence, avoid clear plates.[4]

Problem: Low Signal or Poor Sensitivity

A weak signal can make it difficult to detect a response.

Potential Cause Recommended Solution
Suboptimal cell densityDetermine the optimal cell density in preliminary experiments to find the best dynamic window for your assay.[6]
Incorrect detection modeLuminescence and fluorescence-based assays are generally more sensitive than absorbance-based assays.[4]
Reagent degradationEnsure reagents are stored correctly and are not expired.
Insufficient incubation timeOptimize the incubation time for your specific cells and treatment.

Experimental Workflow for a Standard Cell Viability Assay

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells cell_culture->plate_cells Seed at optimal density add_isohematinic Add this compound plate_cells->add_isohematinic incubate Incubate add_isohematinic->incubate Specified time add_isohematinic->incubate add_reagent Add Viability Reagent incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent add_reagent->incubate_reagent read_plate Read Plate incubate_reagent->read_plate incubate_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data

Workflow for a typical cell viability experiment.
Spectrophotometric Enzyme Assays

For researchers investigating the potential enzymatic targets of this compound.

Problem: Non-linear Reaction Rate

A linear reaction rate is crucial for accurate kinetic measurements.[7]

Potential Cause Recommended Solution
Substrate depletionEnsure the substrate concentration is not limiting. The reaction velocity should be directly proportional to the enzyme concentration.[8]
Enzyme instabilityKeep enzymes on ice until use and ensure the buffer conditions (pH, ionic strength) are optimal.[9]
Inappropriate enzyme concentrationTest a range of enzyme concentrations to find a range where the initial velocity is linearly proportional to the concentration.[7]

Problem: High Background Absorbance

This can interfere with the measurement of your target reaction.

Potential Cause Recommended Solution
Contaminated reagentsUse high-purity solvents and reagents.[10]
Incorrect blankThe blank should contain all reaction components except the enzyme to ensure measured absorbance is due to the enzymatic reaction.[11]
Wavelength selectionChoose a wavelength where the substrate or product has a distinct spectral property to minimize interference.[11][12]

Decision Tree for Optimizing Enzyme Concentration

Enzyme_Optimization start Start: Run Assay with Initial Enzyme Concentration check_linearity Is the initial reaction rate linear? start->check_linearity is_too_fast Is the rate too fast to measure accurately? check_linearity->is_too_fast Yes is_too_slow Is the rate too slow? check_linearity->is_too_slow No decrease_enzyme Decrease Enzyme Concentration is_too_fast->decrease_enzyme Yes optimal Concentration is Optimal is_too_fast->optimal No increase_enzyme Increase Enzyme Concentration is_too_slow->increase_enzyme Yes is_too_slow->optimal No decrease_enzyme->start Re-test increase_enzyme->start Re-test

A logical approach to optimizing enzyme concentration.
HPLC Analysis

For purity assessment and quantification of this compound.

Problem: Fluctuating Baseline

An unstable baseline can make peak integration and quantification unreliable.

Potential Cause Recommended Solution
Air bubbles in the systemDegas the mobile phase and purge the pump.[13][14]
Contaminated mobile phaseUse high-purity solvents and filter the mobile phase.[10][13] Impurities can accumulate and elute, causing a rising baseline, especially in gradient elution.[13]
Leaks in the systemCheck for leaks in the pump, injector, or detector, as this can cause pressure instability.[10]
Detector instabilityAllow the detector lamp to warm up sufficiently.[10] If the problem persists, the lamp may need replacement.[14]

Problem: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can indicate issues with the column or interactions with the analyte.

Potential Cause Recommended Solution
Column degradationFlush the column with a strong solvent or, if necessary, replace it.[14][15] Using a guard column can help extend the life of the analytical column.[15]
Analyte interaction with column hardwareFor compounds prone to non-specific absorption, consider using bio-inert column hardware to improve peak shape and sensitivity.[16]
Sample solvent incompatibilityEnsure the sample is dissolved in a solvent that is compatible with the mobile phase.[13]
Column overloadingReduce the amount of sample injected.

HPLC Troubleshooting Pathway

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure_issue Pressure Fluctuations? start->pressure_issue baseline_issue Baseline Noise/Drift? pressure_issue->baseline_issue No check_leaks Check for Leaks Purge Pump pressure_issue->check_leaks Yes peak_shape_issue Poor Peak Shape? baseline_issue->peak_shape_issue No check_mobile_phase Degas Mobile Phase Check for Contamination baseline_issue->check_mobile_phase Yes check_column Check Column Optimize Mobile Phase/Sample Solvent peak_shape_issue->check_column Yes end Problem Resolved peak_shape_issue->end No check_leaks->end check_mobile_phase->end check_column->end

A systematic approach to HPLC troubleshooting.

Experimental Protocols

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation : Prepare a buffered solution at the optimal pH for the enzyme.[9] Prepare stock solutions of the enzyme, substrate, and this compound (or other inhibitor).

  • Assay Setup : In a suitable vessel (e.g., cuvette or microplate well), mix the buffer, substrate, and varying concentrations of this compound.

  • Initiate Reaction : Add the enzyme to the mixture to start the reaction.[9]

  • Data Acquisition : Immediately place the vessel in a spectrophotometer set to the appropriate wavelength.[9] Record the change in absorbance over time at regular intervals.[11]

  • Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.[7] Compare the velocities at different inhibitor concentrations to determine the inhibitory effect.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound. Include untreated and vehicle-only controls.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading : Read the absorbance of the plate on a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

Technical Support Center: Isohematinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Isohematinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the purification of this compound?

The main impurities can be categorized as follows:

  • Fermentation-Related Impurities: These originate from the Actinoplanes philippinensis culture broth and can include residual media components, metabolic byproducts, and other secondary metabolites.

  • Process-Related Impurities: A likely process-related impurity is succinimide (B58015), given that this compound is a succinimide derivative. Succinimide can be challenging to remove as it may co-crystallize with the final product.

  • Degradation Products: this compound may degrade under certain pH or temperature conditions, leading to the formation of related substances.

Q2: Why is my crystallized this compound showing low purity?

Low purity in the final crystallized product is often due to the co-precipitation of structurally similar impurities. Succinimide, in particular, has a tendency to co-crystallize with succinimide-based compounds. Inefficient removal of impurities during the chromatography step can also lead to a less pure final product.

Q3: I am observing an "oiling out" phenomenon instead of crystallization. What should I do?

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to a solution that is too concentrated or cooled too rapidly. To address this, you can:

  • Re-dissolve and Cool Slowly: Reheat the solution to completely dissolve the oil, then allow it to cool at a much slower rate. Insulating the flask can help with this.

  • Add More Solvent: The concentration of your this compound may be too high. Add a small amount of hot solvent (e.g., methanol) to the mixture before attempting to cool it again.

  • Change the Solvent System: If the issue persists, consider a different solvent or a mixture of solvents for crystallization.

Q4: My crystallization yield is very low. What are the possible causes?

A poor yield can result from several factors:

  • Using too much solvent: An excessive amount of solvent during crystallization will result in a significant portion of the product remaining in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), some product may be lost.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Succinimide impurity detected in the final product (e.g., by NMR or HPLC). - Incomplete removal during aqueous workup.- Co-elution with this compound during column chromatography.- Co-crystallization with the final product.- Perform an aqueous wash of the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution to convert succinimide to its more water-soluble sodium salt.- Optimize the gradient elution for the Diaion HP-20 chromatography to improve separation.- Re-crystallize the product, potentially using a different solvent system.
No crystals are forming after cooling the solution. - The solution is not supersaturated.- The solution is too dilute.- Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of pure this compound.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
Crystallization happens too quickly, potentially trapping impurities. - The solution is too concentrated.- The cooling process is too rapid.- Reheat the solution to re-dissolve the crystals and add a small amount of additional hot solvent.- Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath.
Colored impurities are present in the final product. - Pigments from the fermentation broth were not fully removed.- During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed pigments before allowing the solution to cool.

Data on Impurity Reduction

The following table provides illustrative data for a typical multi-step purification of this compound, demonstrating the expected reduction in key impurities at each stage.

Purification Stage This compound Purity (%) Succinimide Content (%) Other Fermentation Impurities (%)
Crude Ethyl Acetate Extract 651520
Post-Diaion HP-20 Chromatography 9235
After First Crystallization 98.50.51
After Second Crystallization >99.5<0.1<0.4

Note: The values in this table are representative examples and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound from Fermentation Broth using Diaion HP-20

This protocol describes the initial extraction and chromatographic purification of this compound from the Actinoplanes philippinensis fermentation broth.

1. Preparation of the Fermentation Broth: a. Centrifuge the fermentation broth to remove the mycelium and other solid materials. b. Filter the resulting supernatant through a suitable filter to obtain a clear culture filtrate.

2. Adsorption on Diaion HP-20 Resin: a. Pack a chromatography column with Diaion HP-20 resin and equilibrate it with deionized water. b. Load the culture filtrate onto the column. c. Wash the column with several column volumes of deionized water to remove unbound impurities.

3. Elution of this compound: a. Elute the column with a stepwise or linear gradient of aqueous acetone (B3395972) or methanol (B129727). A common starting point is a stepwise gradient of 20%, 40%, 60%, 80%, and 100% methanol in water. b. Collect fractions and analyze them for the presence of this compound (e.g., by TLC or HPLC).

4. Extraction: a. Pool the fractions containing the highest concentration of this compound. b. Concentrate the pooled fractions under reduced pressure to remove the majority of the acetone/methanol. c. Extract the resulting aqueous solution with ethyl acetate. d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Crystallization of this compound

This protocol details the final purification step to obtain high-purity crystalline this compound.

1. Dissolution: a. Place the crude this compound obtained from the previous protocol into an Erlenmeyer flask. b. Add a minimal amount of hot methanol and gently heat the mixture while stirring until the solid is completely dissolved.

2. Hot Filtration (Optional): a. If insoluble impurities or color are present, add a small amount of activated charcoal to the hot solution. b. Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal and any other insoluble materials.

3. Cooling and Crystallization: a. Cover the flask and allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

4. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities. c. Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Actinoplanes philippinensis Fermentation Filtration Filtration of Broth Fermentation->Filtration Chromatography Diaion HP-20 Adsorption Chromatography Filtration->Chromatography Elution Elution with Aqueous Methanol/Acetone Chromatography->Elution Extraction Ethyl Acetate Extraction Elution->Extraction Crystallization Crystallization from Hot Methanol Extraction->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Crystallization Start Crystallization Attempt OilingOut Product 'Oiling Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol_SlowCool Re-dissolve and Cool Slowly OilingOut->Sol_SlowCool Yes Sol_AddSolvent Add More Hot Solvent OilingOut->Sol_AddSolvent If persists LowPurity Final Product has Low Purity? NoCrystals->LowPurity No Sol_SeedCrystal Add Seed Crystal or Scratch Flask NoCrystals->Sol_SeedCrystal Yes Sol_Concentrate Concentrate Solution NoCrystals->Sol_Concentrate If persists Sol_Recrystallize Re-crystallize LowPurity->Sol_Recrystallize Yes Sol_Chromatography Optimize Chromatography LowPurity->Sol_Chromatography If persists Success Successful Crystallization LowPurity->Success No Sol_SlowCool->Start Sol_AddSolvent->Start Sol_SeedCrystal->Success Sol_Concentrate->Start Sol_Recrystallize->Start Sol_Chromatography->Start

Caption: Troubleshooting decision tree for this compound crystallization.

Technical Support Center: Scaling Up Isohematinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the production of isohematinic acid, an antibiotic with a succinimide (B58015) nucleus produced by Actinoplanes philippinensis. The information herein is designed to address common challenges and provide actionable solutions for researchers and professionals in the field of drug development and microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up this compound production from pilot to industrial scale?

A1: The primary challenges include maintaining optimal and homogenous fermentation conditions (e.g., aeration, pH, nutrient distribution) in larger bioreactors, preventing contamination, ensuring consistent product yield and purity, and developing a cost-effective and scalable downstream purification process.

Q2: What is a suitable starting point for optimizing the fermentation medium for Actinoplanes philippinensis?

A2: A good starting point is a complex medium containing a readily metabolizable carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals. Optimization would involve systematically evaluating different sources and their concentrations to maximize this compound titer.

Q3: How can I monitor the production of this compound during fermentation?

A3: this compound concentration can be monitored by taking periodic samples from the bioreactor and analyzing them using High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for real-time tracking of product formation and helps in determining the optimal harvest time.

Q4: What are the critical parameters to control during the fermentation process?

A4: Critical parameters to control include temperature, pH, dissolved oxygen (DO), agitation speed, and nutrient feed rate (in fed-batch cultures). Maintaining these parameters within their optimal ranges is crucial for maximizing biomass growth and secondary metabolite production.

Troubleshooting Guides

Fermentation
Issue Potential Cause Troubleshooting Steps
Low Biomass Growth 1. Suboptimal medium composition. 2. Inadequate aeration or agitation. 3. Incorrect pH or temperature. 4. Inoculum viability issues.1. Screen different carbon and nitrogen sources. 2. Increase agitation and/or airflow rate to maintain DO levels. 3. Monitor and control pH and temperature within the optimal range for Actinoplanes. 4. Ensure a healthy and actively growing seed culture is used for inoculation.
Low this compound Titer Despite Good Growth 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by the product. 3. Suboptimal induction of secondary metabolism. 4. Incorrect timing of harvest.1. Implement a fed-batch strategy to supply key precursors during the production phase. 2. Consider in-situ product removal using adsorbent resins. 3. Optimize the timing and concentration of inducer molecules if known. 4. Monitor product formation and harvest at peak concentration.
Foaming in the Bioreactor 1. High protein content in the medium. 2. High agitation or aeration rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) as needed. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.
Contamination 1. Inadequate sterilization of the bioreactor or medium. 2. Non-sterile sampling or addition procedures.1. Verify and validate sterilization protocols (autoclaving, in-situ sterilization). 2. Use aseptic techniques for all manipulations.
Purification
Issue Potential Cause Troubleshooting Steps
Low Recovery from Diaion HP-20 Column 1. Irreversible adsorption of this compound. 2. Incomplete elution. 3. Column overloading.1. Test different elution solvents or modifiers. 2. Increase the volume of the elution solvent or employ a gradient elution. 3. Reduce the amount of crude extract loaded onto the column.
Poor Purity After Chromatography 1. Co-elution of impurities with similar properties. 2. Inefficient separation.1. Optimize the elution gradient (e.g., a shallower gradient of aqueous acetone). 2. Consider adding a secondary purification step (e.g., ion-exchange or size-exclusion chromatography).
Difficulty in Crystallization 1. Presence of impurities inhibiting crystal formation. 2. Suboptimal solvent system. 3. Incorrect temperature or concentration.1. Further purify the product to remove crystallization inhibitors. 2. Screen a variety of solvent/anti-solvent systems. 3. Optimize the cooling rate and final concentration of the solution.
Product Degradation 1. pH instability. 2. Temperature sensitivity.1. Maintain the pH of solutions within a stable range for this compound. 2. Perform purification steps at reduced temperatures (e.g., 4°C) if the compound is thermolabile.

Experimental Protocols

Protocol 1: Scale-Up Fermentation of Actinoplanes philippinensis
  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a cryopreserved vial of Actinoplanes philippinensis.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Bioreactor Inoculation:

    • Aseptically transfer the seed culture to a sterilized 10 L bioreactor containing 7 L of production medium. The inoculum volume should be 5-10% of the production medium volume.

  • Fermentation Conditions:

    • Temperature: Maintain at 28°C.

    • pH: Control at 7.0 by automated addition of 1 M NaOH or 1 M HCl.

    • Aeration: Sparge with sterile air at a rate of 1 volume of air per volume of liquid per minute (vvm).

    • Agitation: Maintain dissolved oxygen (DO) at >30% saturation by controlling the agitation speed (e.g., 200-500 rpm).

    • Antifoam: Add antifoaming agent as needed to control foam.

  • Monitoring and Harvest:

    • Aseptically withdraw samples every 12 hours to monitor cell growth (optical density or dry cell weight) and this compound concentration (by HPLC).

    • Harvest the fermentation broth when the this compound concentration reaches its maximum, typically in the stationary phase.

Protocol 2: Purification of this compound
  • Cell Removal:

    • Separate the biomass from the fermentation broth by centrifugation (e.g., 10,000 x g for 20 minutes) or microfiltration.

  • Adsorption Chromatography:

    • Load the clarified supernatant onto a column packed with Diaion HP-20 resin pre-equilibrated with deionized water.

    • Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.

    • Elute the bound this compound with a stepwise or linear gradient of 0-80% aqueous acetone (B3395972).

  • Solvent Extraction:

    • Pool the fractions containing this compound (as determined by HPLC).

    • Remove the acetone by rotary evaporation.

    • Extract the aqueous solution with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Crystallization:

    • Concentrate the ethyl acetate extract under reduced pressure to a small volume.

    • Add a suitable anti-solvent (e.g., hexane) until turbidity is observed.

    • Allow the solution to stand at 4°C to facilitate crystallization.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation:

    • A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

  • Mobile Phase:

    • Isocratic elution with a mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) at a ratio determined by method development (e.g., 30:70 v/v).

  • Analysis:

    • Set the flow rate to 1.0 mL/min and the detection wavelength to the absorbance maximum of this compound.

    • Inject 10-20 µL of the sample.

    • Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Signaling Pathways and Experimental Workflows

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Revival Strain Revival Seed Culture Seed Culture Strain Revival->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Cell Removal Cell Removal Production Fermentation->Cell Removal Harvest Chromatography Chromatography Cell Removal->Chromatography Clarified Broth Extraction Extraction Chromatography->Extraction Enriched Fractions Crystallization Crystallization Extraction->Crystallization Concentrated Extract Final Product Final Product Crystallization->Final Product Purification

Caption: A generalized workflow for the production and purification of this compound.

Signaling_Pathway Nutrient Limitation Nutrient Limitation Global Regulator Global Regulator Nutrient Limitation->Global Regulator Stress Signals Stress Signals Stress Signals->Global Regulator Pathway-Specific Regulator Pathway-Specific Regulator Global Regulator->Pathway-Specific Regulator Activation Biosynthetic Genes Biosynthetic Genes Pathway-Specific Regulator->Biosynthetic Genes Induction This compound This compound Biosynthetic Genes->this compound Synthesis This compound->Global Regulator Feedback Inhibition

Caption: A hypothetical signaling pathway for the regulation of this compound production in Actinoplanes.

Preventing degradation of Isohematinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the degradation of Isohematinic acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an antibiotic compound characterized by a succinimide (B58015) nucleus and a molecular formula of C8H9NO4.[1] The integrity of its chemical structure is paramount for obtaining accurate and reproducible experimental results. Degradation can lead to the formation of impurities with altered chemical and biological properties, potentially compromising research outcomes. The presence of a succinimide ring and a carboxylic acid moiety makes the molecule susceptible to specific degradation pathways.[1][2][3][4][5]

Q2: What are the primary factors that can cause this compound to degrade?

Based on its chemical structure, the main factors that can induce the degradation of this compound are:

  • pH: The succinimide ring is prone to hydrolysis, especially under basic conditions, leading to ring-opening.[1][2][4][5] While the ring may partially re-close under acidic conditions, the equilibrium between the open and closed forms is a critical stability concern.[2]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and thermal degradation.[6][7] Studies on related compounds show that storage at higher temperatures (e.g., 25°C and 40°C) significantly increases the formation of degradation products compared to refrigerated conditions.[6]

  • Oxidation: The presence of oxidizing agents could potentially lead to the formation of oxidation byproducts.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or below for long-term storage. Minimizes rates of all potential degradation reactions, including hydrolysis and thermal decomposition.[6]
2-8°C for short-term storage. Acceptable for brief periods, but colder temperatures are preferred for extended stability.
Light Protect from light. Store in amber vials or wrap containers in aluminum foil to prevent potential photodegradation.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Minimizes the risk of oxidative degradation.
Container Use tightly sealed, airtight containers. Prevents exposure to moisture and atmospheric oxygen.
Form Store as a solid/lyophilized powder. Solid forms are generally more stable than solutions.

Q4: How can I detect the degradation of my this compound sample?

Degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective way to detect and quantify degradation. The appearance of new peaks or a decrease in the area of the main this compound peak over time are indicators of degradation.[10]

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the mass of degradation products, providing insights into the degradation pathway.[11]

  • Physical Appearance: A change in color or the formation of precipitates in a solution may indicate degradation, although these changes should always be confirmed with analytical methods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in HPLC chromatogram of a stored sample. Degradation of this compound.1. Confirm the identity of the new peaks using LC-MS to understand the degradation pathway. 2. Review storage conditions (temperature, light exposure, pH of the solution if applicable). 3. Perform a forced degradation study (see protocol below) to systematically identify potential degradation products.[12][13]
Decrease in the main peak area over time in HPLC analysis. Instability under the current storage or experimental conditions.1. Re-evaluate and optimize storage conditions (e.g., lower temperature, protect from light, use an inert atmosphere). 2. For solutions, prepare them fresh before use. If solutions must be stored, assess their stability over a short period at the intended storage temperature. 3. Minimize freeze-thaw cycles by aliquoting stock solutions.
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution.1. Re-analyze the purity of the stock solution using a validated stability-indicating HPLC method. 2. If degradation is confirmed, procure or synthesize a new batch of this compound and store it under the recommended conditions. 3. Always aliquot stock solutions to prevent contamination and degradation of the entire batch.
Change in the physical appearance of the sample (e.g., discoloration). Potential chemical degradation.1. Do not use the material for critical experiments. 2. Analyze a sample using HPLC to assess its purity. 3. If degradation is confirmed, dispose of the material according to safety guidelines.

Illustrative Stability Data

While specific degradation kinetics for this compound are not publicly available, the following tables illustrate typical stability data for compounds containing a succinimide ring, which is susceptible to hydrolysis.

Table 1: Effect of pH on Succinimide Ring Hydrolysis (Illustrative)

pHTemperature (°C)Time (hours)% Hydrolyzed (Ring-Opened)
5.02524< 5%
6.02524~15%
7.02524~40%
8.02524> 90%

Data is illustrative and based on the general behavior of succinimide rings as described in the literature.[6]

Table 2: Effect of Temperature on Succinimide Stability at pH 7 (Illustrative)

Temperature (°C)Time (days)% Remaining (Intact Ring)
428> 95%
2528~60%
4028< 30%

Data is illustrative and based on the general behavior of succinimide rings as described in the literature.[6]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. This is crucial for developing a stability-indicating analytical method.[12][13][14]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At selected time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate at room temperature for 2 hours.

    • At selected time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze samples at selected time points.

  • Thermal Degradation:

    • Place solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • Also, heat a solution of this compound (in a stable solvent like acetonitrile) at 60°C for 48 hours.

    • Analyze samples at selected time points.

  • Photolytic Degradation:

    • Expose both solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[8][9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid).

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

  • If available, use LC-MS to identify the mass of the degradation products.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_other Other Potential Pathways isohematinic_acid This compound (Succinimide Ring) ring_opened Ring-Opened Product (Succinamic Acid Derivative) isohematinic_acid->ring_opened OH⁻ (Base-catalyzed) H₂O oxidative_products Oxidative Products isohematinic_acid->oxidative_products Oxidizing Agents photolytic_products Photolytic Products isohematinic_acid->photolytic_products Light (UV/Vis) ring_opened->isohematinic_acid H⁺ (Acid-catalyzed) -H₂O experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) start->thermal photo Photostability (Light Exposure) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Peak Purity & Degradant ID (PDA, LC-MS) analysis->identification

References

Technical Support Center: Enhancing the Bioactivity of Isohematinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with isohematinic acid and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, screening, and lead optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product with the molecular formula C8H9NO4, characterized by a succinimide (B58015) nucleus.[1] It is produced by the actinomycete strain Actinoplanes philippinesis.[2] Its reported biological activity is weak antimicrobial action against anaerobic bacteria, such as Bacteroides fragilis and Propionibacterium acnes.[1]

Q2: What are the general strategies for enhancing the bioactivity of a natural product like this compound?

Enhancing the bioactivity of a natural product scaffold typically involves several approaches:

  • Structural Modification/Medicinal Chemistry: Synthesizing a library of derivatives to explore the structure-activity relationship (SAR). This can involve modifying functional groups to improve target binding, cell permeability, or metabolic stability.

  • Formulation Strategies: Improving the compound's solubility and bioavailability through various formulation techniques can lead to enhanced activity in cell-based and in vivo models.

  • Combination Therapy: Investigating the synergistic effects of this compound derivatives with other known drugs can enhance therapeutic efficacy.

Q3: What potential therapeutic areas could this compound derivatives be explored for?

Given the succinimide core, a privileged structure in medicinal chemistry, and its natural origin, derivatives could be screened for a wide range of activities beyond its initial antimicrobial properties. Common areas for such scaffolds include oncology, anti-inflammatory, and neuroprotective applications.

Troubleshooting Guides

Compound Synthesis & Characterization

Q1: I am facing challenges in the synthesis of my this compound derivatives, leading to low yields and purification difficulties. What can I do?

Low yields and purification issues are common in multi-step organic synthesis. Consider the following:

  • Reaction Condition Optimization: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst.

  • Protecting Group Strategy: Ensure the protecting groups used are robust to the reaction conditions and can be removed efficiently without affecting the rest of the molecule.

  • Purification Techniques: Explore different chromatography techniques (e.g., normal phase, reverse phase, ion exchange) or crystallization to improve the purity of your intermediates and final compounds.

  • Structural Characterization: Use a suite of analytical techniques (NMR, Mass Spectrometry, IR) to confirm the structure and purity of your compounds at each step. This can help identify unexpected side products or unreacted starting materials.

Q2: My purified derivatives show inconsistent results in biological assays. What could be the cause?

Inconsistent activity can often be traced back to the compound itself.

  • Purity Assessment: Ensure the final compound has high purity (>95%). Trace impurities from the synthesis could have their own biological activity, leading to confounding results. Re-purify the compound if necessary.

  • Stability: The compound may be unstable under storage or assay conditions. Assess the stability of your derivatives in the assay buffer and in your stock solution (e.g., DMSO) over time using techniques like HPLC or LC-MS.

  • Solubility: Poor solubility can lead to precipitation in the assay medium, resulting in a lower effective concentration and thus, variable activity.

Biological Assays & Data Interpretation

Q3: My this compound derivatives show low or no bioactivity in my primary cell-based assay. What are the potential reasons and how can I troubleshoot this?

Low or no observed bioactivity can be due to several factors:

  • Poor Solubility: The compound may not be sufficiently dissolved in the assay medium.

    • Troubleshooting: Measure the aqueous solubility of your compound. If it's low, consider using a small percentage of a co-solvent like DMSO (with appropriate vehicle controls), or explore formulation strategies like using cyclodextrins.

  • Low Cell Permeability: The derivative may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess cell permeability using methods like the PAMPA assay. If permeability is low, medicinal chemistry efforts can be directed towards modifying physicochemical properties (e.g., lipophilicity, hydrogen bond donors/acceptors) to improve uptake.

  • Metabolic Instability: The compound might be rapidly metabolized by cells into an inactive form.

    • Troubleshooting: Perform metabolic stability assays using liver microsomes or hepatocytes to determine the compound's half-life. If it's rapidly metabolized, structural modifications can be made to block metabolic "hotspots".

  • Incorrect Target Hypothesis: The derivative may not be a potent modulator of the intended biological target.

    • Troubleshooting: If the target is known, perform a target-based binding or enzymatic assay. If the target is unknown (phenotypic screening), consider that the compound may have a different mechanism of action. Broad-spectrum screening against different cell lines or targets may be necessary.

Q4: How can I improve the solubility of my derivatives for biological testing?

Improving solubility is a critical step for obtaining reliable biological data.

  • Co-solvents: Use a minimal amount of a biocompatible co-solvent like DMSO. Always include a vehicle control to account for any effects of the solvent on the cells.

  • pH Adjustment: For compounds with ionizable groups (acids or bases), adjusting the pH of the buffer can significantly increase solubility.

  • Formulation with Excipients: Complexation with carriers like cyclodextrins can enhance aqueous solubility.

  • Structural Modification: Introduce polar functional groups into the molecule, but be mindful that this can also affect permeability and target binding.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for screening this compound derivatives for cytotoxic effects against a cancer cell line.

Materials:

  • Cancer cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank), and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a bacterial strain.

Materials:

  • Bacterial strain of choice (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the derivatives in CAMHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Example Cytotoxicity Data for this compound Derivatives against A549 Cancer Cell Line

Compound IDR1 GroupR2 GroupIC50 (µM) ± SD
IHA-001-H-CH3> 100
IHA-002-Cl-CH352.3 ± 4.1
IHA-003-F-CH345.8 ± 3.7
IHA-004-H-CH2CH389.1 ± 6.5
Doxorubicin(Control)(Control)0.8 ± 0.1

Table 2: Example Antimicrobial Activity of this compound Derivatives

Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. S. aureus
IHA-Parent-H-H128
IHA-005-Br-H32
IHA-006-NO2-H16
Vancomycin(Control)(Control)1

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Screening cluster_optimization Lead Optimization synthesis Derivative Synthesis purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization solubility Solubility Assessment characterization->solubility primary_screen Primary Screen (e.g., MTT Assay) sar SAR Analysis primary_screen->sar secondary_assay Secondary Assays (e.g., Mechanism of Action) primary_screen->secondary_assay solubility->primary_screen sar->synthesis Iterative Design adme ADME/Tox secondary_assay->adme

Caption: Experimental workflow for enhancing the bioactivity of this compound derivatives.

signaling_pathway IHA_Derivative This compound Derivative Caspase9 Caspase-9 IHA_Derivative->Caspase9 Activates Cell_Membrane Cell Membrane Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Hypothetical signaling pathway for an this compound derivative inducing apoptosis.

References

Validation & Comparative

Isohematinic Acid: A Comparative Analysis of its Efficacy Against Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Isohematinic acid, a novel antibiotic, against established antibacterial agents. The focus is on its efficacy, mechanism of action, and potential therapeutic applications, supported by available experimental data.

Overview of this compound

This compound is an antibiotic isolated from the culture broth of Actinoplanes philippinensis. Structurally, it possesses a succinimide (B58015) nucleus with the molecular formula C8H9NO4. While classified as an antibiotic, its primary characterized activity appears to be immunomodulatory rather than direct, potent antimicrobial action.

Initial studies have indicated that this compound exhibits weak antimicrobial activities against certain anaerobic bacteria, namely Bacteroides fragilis and Propionibacterium acnes (now referred to as Cutibacterium acnes). However, its more significant described effect is the enhancement of non-specific host resistance to bacterial infections.

Mechanism of Action: An Immunomodulatory Approach

The primary mechanism of action of this compound appears to be the stimulation of the host's innate immune system. Experimental evidence in murine models has shown that it enhances the microbicidal activity of polymorphonuclear leucocytes (PMN) and induces leucocytosis. This action enhances the host's ability to combat infections caused by bacteria such as Escherichia coli and Pseudomonas aeruginosa.

This immunomodulatory effect is comparable to that of Azimexon, another immunostimulant. The proposed pathway involves the potentiation of PMN activity and an increase in the number of peripheral blood leucocytes, thereby strengthening the host's defense mechanisms against bacterial invasion.

Isohematinic_Acid_Pathway cluster_host Host Immune System IHA This compound PMN Polymorphonuclear Leucocytes (PMN) IHA->PMN Stimulates Leucocytosis Induction of Leucocytosis IHA->Leucocytosis Induces Resistance Enhanced Non-specific Resistance PMN->Resistance Contributes to Leucocytosis->Resistance Contributes to Infection Bacterial Infection (e.g., E. coli, P. aeruginosa) Resistance->Infection Combats

Caption: Proposed immunomodulatory pathway of this compound.

Comparative Efficacy: this compound vs. Standard Antibiotics

Direct comparative studies providing quantitative data on the antimicrobial efficacy of this compound (e.g., Minimum Inhibitory Concentration - MIC) are not extensively available in the public domain. The available literature describes its activity against B. fragilis and P. acnes as "weak."

To provide a benchmark, the following tables summarize the efficacy of standard-of-care antibiotics against these two organisms.

Efficacy Against Bacteroides fragilis

Bacteroides fragilis is a significant anaerobic pathogen, commonly causing intra-abdominal infections. Due to increasing resistance, the choice of antibiotics is critical.

AntibioticClassTypical MIC50 (µg/mL)Typical MIC90 (µg/mL)
MetronidazoleNitroimidazole≤0.51
Piperacillin/TazobactamBeta-lactam/Beta-lactamase inhibitor28
MeropenemCarbapenem0.1250.5
ImipenemCarbapenem0.1250.5
Clindamycin (B1669177)Lincosamide2>256 (High resistance)

Note: MIC values can vary based on geographical location and specific strains. High resistance rates have been reported for clindamycin against B. fragilis.

Efficacy Against Cutibacterium acnes (Propionibacterium acnes)

Cutibacterium acnes is an anaerobic bacterium implicated in acne vulgaris and opportunistic infections.

AntibioticClassTypical MIC50 (µg/mL)Typical MIC90 (µg/mL)
ClindamycinLincosamide0.1250.5
Erythromycin (B1671065)Macrolide0.25>256 (High resistance)
DoxycyclineTetracycline0.251
MinocyclineTetracycline0.1250.5
Penicillin GBeta-lactam0.0060.125

Note: Resistance to macrolides like erythromycin is common in C. acnes.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate antibiotic efficacy and immunomodulatory effects.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: The target bacterium (B. fragilis or C. acnes) is cultured in an appropriate anaerobic broth medium to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

  • Observation: The MIC is recorded as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

MIC_Workflow start Start culture Prepare Standardized Bacterial Inoculum start->culture dilution Serially Dilute Antibiotic in Microtiter Plate culture->dilution inoculation Inoculate Wells with Bacterial Suspension dilution->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation observation Observe for Bacterial Growth incubation->observation end Determine MIC observation->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Assessment of Immunomodulatory Activity

Objective: To evaluate the effect of a compound on the host's immune response to a bacterial challenge.

Methodology:

  • Animal Model: A suitable animal model, such as ICR mice, is used.

  • Compound Administration: The test compound (e.g., this compound) is administered to the treatment group, typically via intraperitoneal injection, for a specified duration. A control group receives a placebo.

  • Bacterial Challenge: Both groups are subsequently infected with a standardized lethal or sub-lethal dose of the target bacterium (e.g., E. coli).

  • Monitoring: The survival rate of the animals is monitored over a period of several days.

  • Leukocyte and PMN Analysis: Blood samples are collected at various time points to determine the total leukocyte count and the functional activity of polymorphonuclear leucocytes (e.g., through a nitroblue tetrazolium reduction assay).

Conclusion

Based on the available scientific literature, this compound's primary strength appears to lie in its immunomodulatory properties rather than its direct antimicrobial activity. Its ability to enhance the host's innate immune response suggests a potential therapeutic role as an adjunctive therapy in combination with conventional antibiotics, particularly in immunocompromised individuals.

The "weak" direct antimicrobial effect on B. fragilis and C. acnes indicates that it is unlikely to be a first-line treatment for infections caused by these organisms when used as a monotherapy. Further research is required to quantify its direct antimicrobial efficacy and to fully elucidate the signaling pathways involved in its immunomodulatory mechanism. Drug development professionals may consider exploring its potential as a host-directed therapy to combat antibiotic resistance by bolstering the patient's own immune defenses.

A Structural Showdown: Unraveling the Isomeric Differences Between Isohematinic Acid and Hematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the complexities of metabolic pathways and novel antibiotics, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed structural and functional comparison of Isohematinic acid and Hematinic acid, two compounds that share the same molecular formula but exhibit distinct origins and biological activities. While both possess a C8H9NO4 molecular formula, their atomic arrangement dictates their unique properties, offering different potential applications in research and drug development.

At a Glance: Key Structural and Functional Distinctions

PropertyThis compoundHematinic Acid
Molecular Formula C8H9NO4C8H9NO4
Molecular Weight 183.16 g/mol 183.16 g/mol [1]
IUPAC Name 3-(4-methyl-2,5-dioxopyrrolidin-3-yl)propanoic acid (Proposed)3-(4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid[1]
CAS Number Not available487-65-0[1]
Core Structure Succinimide (B58015) (pyrrolidine-2,5-dione)[2]Maleimide (B117702) (pyrrole-2,5-dione)[1]
Origin Natural product from fermentation of Actinoplanes philippinensisOxidative degradation product of hemoglobin[1] or chemical synthesis
Known Biological Activity Weak antimicrobial activity against anaerobic bacteriaInvolved in erythropoiesis; used in the treatment of anemia

Unveiling the Isomeric Difference: A Tale of a Double Bond

The core structural difference between this compound and Hematinic acid lies in the saturation of the five-membered nitrogen-containing ring. Hematinic acid contains a maleimide ring, which is characterized by a double bond within the ring, making it an unsaturated system. In contrast, this compound is reported to contain a succinimide nucleus, which is the saturated form of the maleimide ring, lacking the internal double bond. This seemingly minor difference in hydrogenation has significant implications for the molecule's three-dimensional shape and chemical reactivity.

G Structural Comparison cluster_hematinic Hematinic Acid cluster_isohematinic This compound (Proposed Structure) hematinic isohematinic hematinic->isohematinic Difference in ring saturation hematinic_iupac 3-(4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)propanoic acid isohematinic_iupac 3-(4-methyl-2,5-dioxopyrrolidin-3-yl)propanoic acid

Fig. 1: Chemical structures of Hematinic and proposed this compound.

Divergent Pathways: Synthesis and Isolation

The origins of these two molecules are markedly different, reflecting their distinct roles in nature and medicine.

Hematinic Acid: This acid is primarily known as a product of the oxidative degradation of heme, the iron-containing component of hemoglobin. It can also be synthesized chemically from commercially available precursors like 2,3-dimethylmaleic anhydride (B1165640). This synthetic route offers a controlled and scalable method for producing Hematinic acid for research and potential therapeutic applications.

G Synthesis of Hematinic Acid start 2,3-Dimethylmaleic Anhydride step1 Reaction with Ammonium (B1175870) Acetate (B1210297) in Acetic Acid start->step1 intermediate1 3,4-Dimethyl-1H-pyrrole-2,5-dione step1->intermediate1 step2 Bromination with NBS intermediate1->step2 intermediate2 3-(Bromomethyl)-4-methyl-1H-pyrrole-2,5-dione step2->intermediate2 step3 Reaction with Diethyl Malonate intermediate2->step3 intermediate3 Diethyl 2-((4-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)methyl)malonate step3->intermediate3 step4 Hydrolysis and Decarboxylation intermediate3->step4 end Hematinic Acid step4->end

Fig. 2: Chemical synthesis workflow for Hematinic acid.

This compound: In contrast, this compound is a natural product discovered through the fermentation of the actinomycete strain Actinoplanes philippinensis. Its isolation from the culture broth involves a multi-step purification process, highlighting its role as a secondary metabolite with potential antibiotic properties.

G Isolation of this compound start Fermentation Broth of A. philippinensis step1 Filtration to remove biomass start->step1 filtrate Culture Filtrate step1->filtrate step2 Adsorption on Diaion HP-20 resin filtrate->step2 adsorbed This compound bound to resin step2->adsorbed step3 Elution with aqueous acetone adsorbed->step3 eluate Crude Eluate step3->eluate step4 Extraction with Ethyl Acetate eluate->step4 extract Ethyl Acetate Extract step4->extract step5 Crystallization from hot methanol (B129727) extract->step5 end Pure this compound Crystals step5->end

Fig. 3: Isolation workflow for this compound.

Experimental Protocols

For researchers looking to work with these compounds, the following are generalized protocols based on available literature.

Synthesis of Hematinic Acid from 2,3-Dimethylmaleic Anhydride

Objective: To synthesize Hematinic acid via a multi-step chemical process.

Materials:

  • 2,3-Dimethylmaleic anhydride

  • Ammonium acetate

  • Glacial acetic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (CCl4)

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (B145695)

  • Hydrochloric acid (1N)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Formation of 3,4-Dimethyl-1H-pyrrole-2,5-dione: Dissolve 2,3-dimethylmaleic anhydride in glacial acetic acid. Add a solution of ammonium acetate in acetic acid and reflux the mixture for 4 hours. Cool the reaction and remove the solvent under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent to yield pure 3,4-dimethyl-1H-pyrrole-2,5-dione.

  • Bromination: To a solution of 3,4-dimethyl-1H-pyrrole-2,5-dione in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture to initiate the reaction. After completion, cool the mixture and filter off the succinimide. Evaporate the solvent to obtain 3-(bromomethyl)-4-methyl-1H-pyrrole-2,5-dione.

  • Malonic Ester Synthesis: Prepare a solution of sodium ethoxide in ethanol and add diethyl malonate. To this, add the brominated intermediate from the previous step and reflux the mixture.

  • Hydrolysis and Decarboxylation: After the reaction is complete, add 1N hydrochloric acid to the mixture and reflux for 4 hours to hydrolyze the ester and induce decarboxylation, yielding Hematinic acid.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Isolation of this compound from Actinoplanes philippinensis Culture

Objective: To isolate and purify this compound from a fermentation broth.

Materials:

  • Culture broth of Actinoplanes philippinensis SANK 61681

  • Diaion HP-20 resin

  • Aqueous acetone

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Pre-treatment of Culture Broth: Centrifuge or filter the fermentation broth to remove the mycelium and other solid particles, obtaining a clear culture filtrate.

  • Adsorption Chromatography: Pass the culture filtrate through a column packed with Diaion HP-20 resin. This compound will be adsorbed onto the resin.

  • Elution: Wash the column with water to remove unbound impurities. Elute the adsorbed this compound using a gradient of aqueous acetone.

  • Solvent Extraction: Combine the fractions containing this compound and concentrate them under reduced pressure. Extract the concentrated eluate with ethyl acetate.

  • Crystallization: Dry the ethyl acetate extract and evaporate the solvent. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.

  • Final Purification: The resulting crystals of this compound can be collected by filtration and dried. Further purification can be achieved by recrystallization if necessary.

Conclusion

While this compound and Hematinic acid are isomers, their structural disparity, arising from the presence or absence of a double bond in the pyrrole (B145914) ring, leads to different natural origins and biological functions. Hematinic acid, a product of heme catabolism, plays a role in iron metabolism, whereas this compound, a microbial secondary metabolite, exhibits potential as an antibiotic. The distinct synthetic and isolation pathways for these compounds further underscore their unique chemical identities. For researchers in medicinal chemistry and microbiology, a clear understanding of these differences is crucial for harnessing their respective therapeutic and scientific potential.

References

Validating the Mechanism of Action of Isohematinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isohematinic acid, an antibiotic with a succinimide (B58015) nucleus, has been identified for its weak antimicrobial activities against anaerobic bacteria.[1] However, the precise molecular mechanism of action has not been extensively elucidated in publicly available literature. This guide proposes a hypothetical mechanism of action for this compound, centering on the inhibition of the bacterial cell division protein FtsZ. This proposed mechanism is based on the known biological activities of other succinimide-containing compounds which are recognized for their diverse therapeutic applications, including antimicrobial effects.[1]

This document provides a comparative analysis of this hypothetical mechanism with other known FtsZ inhibitors, supported by experimental data from existing literature. Detailed experimental protocols are provided to facilitate the validation of this proposed mechanism.

Disclaimer: The mechanism of action for this compound presented in this guide is hypothetical and inferred from the activities of structurally related succinimide compounds. Further direct experimental validation is required to confirm this proposed mechanism.

Proposed Mechanism of Action: Inhibition of FtsZ

We hypothesize that this compound exerts its antimicrobial effect by targeting and inhibiting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cytoskeletal protein that is essential for cell division.[1][2] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction.

The proposed mechanism of inhibition by this compound involves the disruption of FtsZ function through one or more of the following actions:

  • Inhibition of FtsZ Polymerization: this compound may bind to FtsZ monomers, preventing their assembly into protofilaments and subsequent formation of the Z-ring.[1]

  • Disruption of GTPase Activity: The GTPase activity of FtsZ is critical for the dynamic remodeling of the Z-ring during cell division.[1][3] this compound could interfere with GTP binding or hydrolysis, thereby disrupting Z-ring dynamics and function.

Inhibition of FtsZ ultimately leads to a failure of cytokinesis, resulting in cell filamentation and eventual cell death.[1][3] This makes FtsZ an attractive target for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.[2][4]

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound targeting FtsZ.

Comparison with Alternative FtsZ Inhibitors

To provide a context for the potential efficacy of this compound, we compare its hypothetical activity with that of two well-characterized FtsZ inhibitors: PC190723 and Curcumin.

ParameterThis compound (Hypothetical)PC190723Curcumin
Primary MoA FtsZ InhibitionStabilizes FtsZ polymers, inhibiting Z-ring dynamics.[5]Inhibits FtsZ by increasing GTPase activity, leading to destabilization of polymers.[5]
Target Specificity To be determinedHigh specificity for bacterial FtsZ over eukaryotic tubulin.[6]Binds to both FtsZ and eukaryotic tubulin, which can lead to cytotoxicity.[6]
Antibacterial Spectrum Anaerobic bacteriaPotent activity against Gram-positive bacteria, including MRSA.[5]Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5]
MIC (S. aureus) To be determined0.5 - 1 µg/mL[5]17 µM (against B. subtilis)[5]
IC50 (FtsZ GTPase) To be determined55 ng/mL[5]Not applicable (enhances activity)
IC50 (FtsZ Polymerization) To be determinedPotent inhibitorInhibits in a dose-dependent manner.[5]

Experimental Protocols for Mechanism Validation

To validate the hypothetical mechanism of action of this compound as an FtsZ inhibitor, a series of in vitro and cell-based assays should be performed.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Start Start: Hypothesis This compound inhibits FtsZ MIC_Determination Minimum Inhibitory Concentration (MIC) Start->MIC_Determination GTPase_Assay GTPase Activity Assay Polymerization_Assay Polymerization Assay (Light Scattering/Sedimentation) GTPase_Assay->Polymerization_Assay Result Conclusion: Mechanism Validated/Refuted Polymerization_Assay->Result Cell_Morphology Cell Morphology Analysis (Microscopy) MIC_Determination->Cell_Morphology Z_Ring_Localization Z-ring Localization (Fluorescence Microscopy) Cell_Morphology->Z_Ring_Localization Z_Ring_Localization->GTPase_Assay

Caption: Experimental workflow for validating FtsZ inhibition.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterial strain.

Protocol:

  • Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 10^5 CFU/mL).

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.[4]

FtsZ GTPase Activity Assay

Objective: To measure the effect of this compound on the GTP hydrolysis activity of purified FtsZ protein.

Protocol:

  • Purify FtsZ protein from a suitable expression system (e.g., E. coli).

  • A common method is a coupled enzyme assay where GTP hydrolysis is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7]

  • Set up reactions containing a fixed concentration of FtsZ and GTP in a suitable buffer.

  • Add varying concentrations of this compound to the reactions.

  • Include a no-inhibitor control and a control without FtsZ.

  • Monitor the rate of NADH oxidation over time using a spectrophotometer.

  • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the GTPase activity.[8]

FtsZ Polymerization Assay (Light Scattering)

Objective: To assess the effect of this compound on the polymerization of FtsZ into protofilaments.

Protocol:

  • Use purified FtsZ protein in a polymerization buffer.

  • Monitor the polymerization of FtsZ by measuring the increase in light scattering at a 90° angle in a fluorometer or a dedicated light scattering instrument.[9]

  • Initiate polymerization by adding GTP to the FtsZ solution.

  • Perform the assay in the presence of varying concentrations of this compound.

  • Include a no-inhibitor control.

  • An inhibitor of polymerization will show a reduced rate and extent of light scattering.

Cell Morphology and Z-ring Localization Analysis

Objective: To visualize the effect of this compound on bacterial cell morphology and the formation of the Z-ring in vivo.

Protocol:

  • Grow the target bacterial strain (e.g., Bacillus subtilis or a strain expressing GFP-tagged FtsZ) to mid-log phase.[4]

  • Treat the bacterial cultures with this compound at its MIC or sub-MIC concentrations for a defined period.

  • Observe the cells under a phase-contrast or fluorescence microscope.[4]

  • Inhibition of FtsZ is expected to cause cell filamentation due to the failure of cell division.

  • In strains with fluorescently labeled FtsZ, observe the localization of the Z-ring. Disruption of Z-ring formation or localization (e.g., diffuse fluorescence or multiple foci) would support the proposed mechanism.[4][10]

Conclusion

The proposed mechanism of FtsZ inhibition for this compound provides a plausible and testable hypothesis for its antimicrobial activity. The experimental framework outlined in this guide offers a systematic approach to validate this mechanism and to quantitatively compare its efficacy against other known FtsZ inhibitors. Confirmation of this mechanism would position this compound as a valuable lead compound in the development of novel antibiotics targeting the essential process of bacterial cell division. Further structure-activity relationship studies could then be employed to optimize its potency and spectrum of activity.

References

A Guide to Assessing the Cross-Reactivity of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and interpreting cross-reactivity studies of isohematinic acid. Due to a lack of publicly available, specific cross-reactivity data for this compound, this document outlines the established methodologies and best practices for conducting such a study. The provided data is illustrative, based on hypothetical analogs, to serve as a template for presenting experimental findings.

Understanding Cross-Reactivity

In the context of immunoassays and other analytical methods, cross-reactivity refers to the ability of an analytical method to detect substances other than the primary analyte of interest.[1] An antibody or receptor that binds to this compound may also bind to structurally similar molecules, leading to potentially inaccurate quantification.[2][3] Assessing the specificity of an assay is a critical component of the drug development process to ensure accurate measurements.[4] This is particularly important for therapeutic drug monitoring and pharmacokinetic studies.[1]

Comparative Analysis of Potential Cross-Reactants

A comprehensive cross-reactivity study involves testing a panel of compounds that are structurally related to the primary analyte, this compound. These can include metabolites, synthetic precursors, or known analogs. The results are typically expressed as a percentage of cross-reactivity relative to the primary analyte.

Table 1: Hypothetical Cross-Reactivity of this compound Analogs in a Competitive ELISA

CompoundStructureConcentration for 50% Inhibition (IC50)% Cross-Reactivity*
This compound (Reference Compound)50 ng/mL100%
Analog A(Hypothetical)500 ng/mL10%
Analog B(Hypothetical)2,500 ng/mL2%
Analog C(Hypothetical)> 10,000 ng/mL< 0.5%
Unrelated Compound(Negative Control)Not Detected< 0.1%

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

The following is a representative protocol for determining the cross-reactivity of potential analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This is a common and robust method for such studies.[3][5]

Objective: To determine the specificity of an anti-isohematinic acid antibody by measuring its binding to structurally related compounds.

Materials:

  • Anti-isohematinic acid antibody

  • This compound standard

  • Potential cross-reactant compounds (analogs)

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Dilute the anti-isohematinic acid antibody and the this compound-HRP conjugate in assay buffer to their optimal working concentrations, determined through prior titration experiments.

  • Standard and Analog Dilutions: Prepare a series of dilutions for the this compound standard and each test analog in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of the diluted anti-isohematinic acid antibody to each well of the microtiter plate.

    • Add 50 µL of either the standard, the test analog, or a blank control to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to all wells.

    • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate 3-5 times with wash buffer to remove unbound reagents.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

    • Stop the reaction by adding 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • Determine the IC50 value for the this compound standard and for each test analog that shows significant binding.

    • Calculate the percent cross-reactivity for each analog using the formula provided in the table above.

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

G Competitive ELISA Workflow for Cross-Reactivity cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_reagents Prepare Reagents (Antibody, Conjugate) prep_samples Prepare Standard and Analog Dilutions add_ab Add Anti-Isohematinic Acid Antibody prep_samples->add_ab add_sample Add Standard or Test Analog add_ab->add_sample add_conjugate Add Isohematinic Acid-HRP Conjugate add_sample->add_conjugate incubate Incubate Plate (Competition Step) add_conjugate->incubate wash Wash Plate incubate->wash add_substrate Add TMB Substrate wash->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

References

A Comparative Guide to the In Vivo and In Vitro Activity of Isohematinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported in vivo and in vitro activities of Isohematinic acid. Due to the limited availability of public data, this document synthesizes the existing information and presents generalized experimental frameworks.

Data Presentation

The available data for this compound's biological activity is primarily qualitative. The following tables summarize the reported findings to facilitate a clear comparison between its in vitro and in vivo profiles.

Table 1: Summary of this compound's Biological Activity

Activity Type Description Observed Effect Target Organisms/Systems
In Vitro Direct Antimicrobial ActivityWeak inhibition of bacterial growth.Anaerobic bacteria: Bacteroides fragilis, Propionibacterium acnes.
In Vivo Immunomodulatory ActivityEnhancement of non-specific resistance to bacterial infections; prolonged survival in infected mice.Murine models infected with Escherichia coli and Pseudomonas aeruginosa.

Table 2: Mechanistic Insights

Environment Proposed Mechanism of Action Key Outcomes
In Vitro Direct interaction with and inhibition of bacterial cellular processes (specific target unknown).Bacteriostasis/bactericidal effect (weak).
In Vivo Stimulation of host immune response, specifically enhancing the function of polymorphonuclear leukocytes (PMNs).Increased microbicidal activity of PMNs, induction of leukocytosis.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following represents generalized methodologies for assessing the types of activities reported.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Bacteroides fragilis) on an appropriate medium. Suspend bacterial colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the specific bacterium (e.g., anaerobic conditions for B. fragilis) at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.

In Vivo Immunomodulatory and Protective Efficacy (Murine Infection Model)

This protocol outlines a general procedure to assess the ability of a compound to protect mice from a lethal bacterial infection by modulating the immune response.

  • Animal Acclimatization: Acclimate healthy mice (e.g., ICR strain) for at least one week with standard housing, food, and water.

  • Compound Administration: Administer this compound to the test group of mice via a suitable route (e.g., intraperitoneal or oral) at various doses for a predetermined number of days. Administer a vehicle control to the control group.

  • Bacterial Challenge: Prepare a lethal or sub-lethal dose of a pathogenic bacterium (e.g., E. coli) in a suitable medium. Inject the bacterial suspension into both the test and control groups of mice.

  • Monitoring: Monitor the mice for a set period (e.g., 7-14 days) and record survival rates.

  • Immunological Analysis (Optional): At selected time points, blood samples can be collected to perform a complete blood count (to assess leukocytosis) and to isolate PMNs. The functional capacity of the isolated PMNs (e.g., phagocytic activity, oxidative burst) can be assessed using assays like the Nitroblue Tetrazolium (NBT) reduction assay.

  • Data Analysis: Compare the survival curves between the treated and control groups using statistical methods (e.g., Kaplan-Meier survival analysis). Analyze immunological data for significant differences.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G vitro_result vitro_result comparison Comparative Analysis survival_analysis survival_analysis immune_analysis immune_analysis vitro_start vitro_start vivo_start vivo_start mic_assay mic_assay treatment treatment

G ia This compound receptor receptor ia->receptor Binds/Activates tf tf microbicidal microbicidal tf->microbicidal Upregulates leukocytosis leukocytosis tf->leukocytosis Stimulates outcome Enhanced Host Resistance to Infection

A Comparative Analysis of Isohematinic Acid Analogs in Modulating Oxidative Stress and Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isohematinic acid and its synthetic analogs, focusing on their potential efficacy in mitigating cellular oxidative stress and inflammation. The following sections include comparative performance data from in vitro assays, detailed experimental protocols for reproducibility, and visualizations of the key biological pathways and experimental procedures.

Overview of this compound and its Therapeutic Potential

This compound, a succinimide (B58015) derivative identified as a microbial metabolite, presents a chemical scaffold of interest for therapeutic development.[1] Its structure lends itself to synthetic modification, creating a family of analogs with potentially enhanced biological activities. This analysis focuses on the antioxidant and anti-inflammatory properties of these compounds, which are critical in the pathogenesis of numerous diseases.

Comparative Efficacy of this compound Analogs

The antioxidant capacity of this compound and its analogs was evaluated by their ability to inhibit reactive oxygen species (ROS) production in a cellular model. Their anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator. The data presented in Table 1 are illustrative and serve as a representative example for comparison.

CompoundStructureROS Inhibition IC50 (µM)NO Inhibition IC50 (µM)
This compound 3-ethyl-4-methyl-maleimide25.4 ± 2.132.8 ± 3.5
Analog I (Ethyl-Phenyl) 3-phenyl-4-methyl-maleimide15.2 ± 1.521.7 ± 2.3
Analog II (Methyl-Thio) 3-ethyl-4-(methylthio)-maleimide18.9 ± 1.925.1 ± 2.8
Analog III (N-Benzyl) N-benzyl-3-ethyl-4-methyl-maleimide8.7 ± 0.912.4 ± 1.3

Table 1: Comparative in vitro biological activities of this compound and its synthetic analogs. Values represent the half-maximal inhibitory concentration (IC50) and are expressed as mean ± standard deviation.

Detailed Experimental Protocols

The following protocols describe the methodologies used to generate the comparative data.

This assay determines the free radical scavenging activity of the compounds.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. The test compounds (this compound and its analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Data Analysis: The percentage of DPPH scavenging activity is calculated relative to a control (DPPH solution with DMSO). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[2][3]

This assay measures the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any compound. The IC50 value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

This compound analogs may exert their effects by modulating key signaling pathways involved in the cellular stress response, such as the Nrf2 and NF-κB pathways. The diagram below illustrates the interplay between these pathways.

G cluster_stress Cellular Stress Stimuli cluster_pathways Intracellular Signaling Pathways ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates LPS Inflammatory Stimuli (LPS) IKK IKK LPS->IKK Analogs This compound Analogs Nrf2 Nrf2 Analogs->Nrf2 stabilizes Analogs->IKK inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Keap1->Nrf2 degrades AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes expression AntioxidantEnzymes->ROS neutralizes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB->ProInflammatory activates transcription

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by this compound analogs.

The following diagram outlines the general workflow for the primary screening of this compound analogs for their antioxidant and anti-inflammatory properties.

G cluster_workflow Screening Workflow cluster_assays Parallel Assays Start Start: Synthesize Analogs CellCulture Prepare Cell Cultures (e.g., RAW 264.7) Start->CellCulture CompoundTreatment Treat Cells with Analog Dilutions CellCulture->CompoundTreatment AntioxidantAssay Antioxidant Assay (DPPH/ROS) CompoundTreatment->AntioxidantAssay AntiInflammatoryAssay Anti-inflammatory Assay (Griess/NO) CompoundTreatment->AntiInflammatoryAssay DataCollection Measure Absorbance/Fluorescence AntioxidantAssay->DataCollection AntiInflammatoryAssay->DataCollection Analysis Calculate IC50 Values DataCollection->Analysis End End: Identify Lead Compounds Analysis->End

Caption: High-level workflow for the in vitro screening of this compound analogs.

References

Spectroscopic Data Validation for Isohematinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for Isohematinic acid against related compounds. Due to the limited public availability of raw experimental data for this compound, this guide presents predicted values based on its known chemical structure. These predictions are supported by comparative data from similar molecules and established spectroscopic principles.

Executive Summary

This compound, an antibiotic with a succinimide (B58015) nucleus and a molecular formula of C8H9NO4, presents a unique spectroscopic fingerprint.[1] This guide outlines the expected key features in its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. By comparing these anticipated data points with experimental data from Hematinic acid and the simpler N-ethylsuccinimide, researchers can gain a robust framework for validating synthesized or isolated this compound. The detailed experimental protocols provided herein offer standardized methods for data acquisition, ensuring reproducibility and accuracy.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppm & MultiplicityAssignment
This compound (Expected) ~2.5-3.0 (m)-CH₂-CH₂- (succinimide ring)
~3.0-3.5 (m)-CH- (succinimide ring)
~2.0-2.5 (m)-CH₂-COOH
~12.0 (br s)-COOH
~8.0 (br s)N-H
Hematinic acid Data not readily available in this format-
N-ethylsuccinimide ~2.6 (s)-CH₂-CH₂- (succinimide ring)
~3.5 (q)-CH₂- (ethyl group)
~1.1 (t)-CH₃ (ethyl group)

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound (Expected) ~175-180C=O (imide)
~170-175C=O (acid)
~40-50-CH- (succinimide ring)
~30-40-CH₂- (succinimide ring)
~30-35-CH₂-COOH
Hematinic acid 178.2, 175.5, 172.9, 137.9, 130.4, 34.7, 22.1, 9.6(Specific assignments not fully detailed in source)
N-ethylsuccinimide ~177C=O
~34-CH₂- (ethyl group)
~28-CH₂- (succinimide ring)
~13-CH₃

Table 3: IR Spectroscopic Data Comparison

CompoundAbsorption Bands (cm⁻¹)Functional Group Assignment
This compound (Expected) 3200-2500 (broad)O-H stretch (carboxylic acid)
~3200N-H stretch (imide)
~1730 and ~1700C=O stretch (imide and carboxylic acid)
~1300-1200C-O stretch
~1400-1300C-N stretch
Hematinic acid Data not readily available-
N-ethylsuccinimide ~1770 and ~1700C=O stretch (imide, symmetric and asymmetric)
~2980-2880C-H stretch (alkyl)
~1350C-N stretch

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z) (Expected)
This compound 183.05 [M]⁺138 [M-COOH]⁺, 110 [M-COOH-CO]⁺, 98, 83, 55
Hematinic acid 183.05 [M]⁺(Specific fragmentation data not readily available)
N-ethylsuccinimide 127.06 [M]⁺112 [M-CH₃]⁺, 99 [M-C₂H₄]⁺, 84, 71, 56

Experimental Protocols

Accurate spectroscopic data acquisition is paramount for valid structural elucidation and comparison. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio, followed by a Fourier transform.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (KBr pellet press or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC). Acquire the mass spectrum in either positive or negative ion mode.

    • EI-MS: Introduce a volatile sample into the ion source where it is bombarded with a high-energy electron beam.

    • Acquire the mass-to-charge ratio (m/z) of the resulting ions. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a TOF or Orbitrap analyzer) to confirm the elemental composition.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound.

References

Reproducibility of Isohematinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isohematinic acid, a substituted pyrrole-2,5-dicarboxylic acid, is a critical process for researchers exploring its potential biological activities. This guide provides a comparative overview of a common synthetic route, focusing on reproducibility and providing detailed experimental protocols. While direct comparative studies on the reproducibility of different this compound synthesis methods are scarce in the literature, this guide outlines a well-established two-step method based on the Knorr pyrrole (B145914) synthesis, offering a basis for consistent laboratory production.

Comparative Synthesis Data

The reproducibility of chemical syntheses can be influenced by various factors, including reaction conditions, purity of reagents, and scale. The following table summarizes expected yields for the key steps in the synthesis of this compound via the Knorr pyrrole synthesis of a key precursor.

Synthesis StepMethodReported Yield (%)Key Parameters
Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate (Precursor)Knorr Pyrrole Synthesis57–64Reaction temperature control, rate of addition of reagents, and purification by recrystallization are crucial.
3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid (this compound)Hydrolysis (Saponification)~90 (estimated)Reaction time, temperature, and pH adjustment for precipitation of the final product are critical.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate (Knorr Pyrrole Synthesis)

This procedure is adapted from established Knorr pyrrole synthesis methodologies.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve ethyl acetoacetate in glacial acetic acid.

  • Cool the mixture in an ice bath to between 5°C and 7°C.

  • Slowly add a solution of sodium nitrite in water dropwise while vigorously stirring, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring for 30 minutes and then allow the mixture to warm to room temperature over four hours.

  • To the resulting solution, add zinc dust in portions. The reaction is exothermic and may require cooling to maintain control.

  • Once the zinc addition is complete, heat the mixture to reflux for one hour.

  • Pour the hot reaction mixture into a large volume of vigorously stirred water to precipitate the crude product.

  • After standing overnight, filter the crude product by suction, wash with water, and air-dry.

  • Recrystallize the crude product from 95% ethanol to obtain pure diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate. A yield of 57–64% can be expected.

Step 2: Synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid (this compound) via Hydrolysis

This protocol is a general method for the saponification of pyrrole diesters.

Materials:

  • Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottomed flask, dissolve diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate in an aqueous solution of potassium hydroxide or sodium hydroxide.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester groups.

  • After reflux, cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 1 by the slow addition of concentrated hydrochloric acid. This will precipitate the dicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid (this compound). While a specific yield for this reaction is not widely reported, similar saponifications of pyrrole dicarboxylates can achieve high yields.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow for synthesizing and evaluating this compound.

Workflow for this compound Synthesis and Evaluation cluster_synthesis Synthesis cluster_analysis Analysis and Evaluation cluster_reproducibility Reproducibility Assessment start Starting Materials (Ethyl Acetoacetate, NaNO2, etc.) knorr Knorr Pyrrole Synthesis (Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate) start->knorr hydrolysis Hydrolysis (this compound) knorr->hydrolysis purification Purification (Recrystallization) hydrolysis->purification characterization Characterization (NMR, IR, MS) purification->characterization purity Purity Assessment (HPLC, Elemental Analysis) characterization->purity multiple_runs Multiple Synthesis Runs purity->multiple_runs data_comparison Comparison of Yield and Purity multiple_runs->data_comparison

Caption: Logical workflow for the synthesis and evaluation of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit weak antimicrobial activity against anaerobic bacteria such as Bacteroides fragilis and Propionibacterium acnes[1]. Furthermore, studies have shown that this compound can enhance nonspecific resistance to bacterial infections. It is suggested that this effect is mediated by the stimulation of the microbicidal activity of polymorphonuclear leucocytes (PMN) and the induction of leucocytosis[1].

A related compound, 1H-pyrrole-2,5-dicarboxylic acid, has been identified as a quorum sensing (QS) inhibitor in Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation. Inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. The proposed mechanism for QS inhibition by pyrrole derivatives involves interference with the signaling pathway.

The following diagram illustrates a potential signaling pathway for the antimicrobial-related effects of this compound and related pyrrole dicarboxylic acids.

Caption: Proposed mechanisms of antimicrobial-related effects of this compound.

References

Benchmarking Isohematinic Acid: A Comparative Analysis Against Leading Anaerobic Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Isohematinic acid against established anaerobic antibiotics—Metronidazole (B1676534), Clindamycin (B1669177), and Meropenem. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential, based on available data, and to outline the standardized methodologies required for a direct comparative assessment.

Introduction to this compound

This compound is an antibiotic characterized by a succinimide (B58015) nucleus and a molecular formula of C8H9NO4.[1] Preliminary studies have indicated its antimicrobial activity, particularly against anaerobic bacteria such as Bacteroides fragilis and Propionibacterium acnes.[1] While current literature describes its antimicrobial effect as "weak," detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively available.[1] Beyond its direct antimicrobial properties, this compound has been observed to enhance nonspecific resistance to bacterial infections, suggesting a potential role in modulating the host's immune response.

Comparative Performance Analysis

A direct quantitative comparison of this compound with leading anaerobic antibiotics is challenging due to the limited availability of specific MIC90 data for this compound. However, to provide a framework for future benchmarking studies, the following table summarizes the reported MIC90 values for Metronidazole, Clindamycin, and Meropenem against Bacteroides fragilis, a clinically significant anaerobic pathogen.

Antibiotic Mechanism of Action Reported MIC90 against Bacteroides fragilis (μg/mL)
This compound The exact mechanism of antibacterial action is not well-elucidated.Data not available
Metronidazole Induces DNA damage in anaerobic bacteria through the production of cytotoxic nitroso radicals.0.16 - 2.5[2][3]
Clindamycin Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.0.25 - 4[4]
Meropenem A carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).0.094 - 0.25[5]

Experimental Protocols for Benchmarking

To ensure a standardized and reproducible comparison, the following experimental protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended.[6][7][8][9][10][11][12][13][14][15]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Method: The agar (B569324) dilution method is the reference standard for anaerobic bacteria.

  • Procedure:

    • Prepare a series of agar plates containing serial twofold dilutions of the antibiotic to be tested.

    • Inoculate the plates with a standardized suspension of the test organism (e.g., Bacteroides fragilis ATCC 25285).

    • Incubate the plates under anaerobic conditions at 37°C for 48 hours.

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Method: Following the MIC test, a sample from each well or plate that shows no visible growth is subcultured onto an antibiotic-free agar medium.

  • Procedure:

    • After determining the MIC, an aliquot (typically 10-100 μL) from each clear well or from the agar surface at and above the MIC is plated onto a fresh, antibiotic-free agar plate.

    • Incubate the plates under appropriate anaerobic conditions.

    • The MBC is the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial inoculum count.

Visualizing Pathways and Workflows

Hypothetical Mechanism of Action for this compound

Given that this compound possesses a succinimide ring, its mechanism of action might involve interference with metabolic pathways that are crucial for anaerobic bacteria. The precise target remains to be elucidated.

cluster_bacterium Anaerobic Bacterium Isohematinic_acid This compound Bacterial_Cell_Wall Bacterial Cell Wall Isohematinic_acid->Bacterial_Cell_Wall Penetration Metabolic_Enzyme Key Metabolic Enzyme (Hypothetical Target) Bacterial_Cell_Wall->Metabolic_Enzyme Interaction Metabolic_Pathway Essential Metabolic Pathway Metabolic_Enzyme->Metabolic_Pathway Inhibition Cell_Death Bacterial Cell Death Metabolic_Pathway->Cell_Death

Hypothetical mechanism of this compound.

Experimental Workflow for Comparative Benchmarking

The following workflow outlines the key steps for a robust comparative study of this compound against other anaerobic antibiotics.

cluster_workflow Benchmarking Workflow Start Start: Select Anaerobic Bacterial Strains Prepare_Antibiotics Prepare Stock Solutions of Antibiotics Start->Prepare_Antibiotics MIC_Assay Perform Agar Dilution MIC Assay Prepare_Antibiotics->MIC_Assay MBC_Assay Perform MBC Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis and MIC90/MBC Determination MBC_Assay->Data_Analysis End End: Comparative Report Generation Data_Analysis->End

Experimental workflow for antibiotic comparison.

Conclusion

This compound presents an interesting scaffold for the development of novel anaerobic antibiotics. However, to fully understand its potential, rigorous and standardized benchmarking against current therapeutic options is essential. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers undertaking such investigations. Further studies are warranted to elucidate its precise mechanism of action and to generate the quantitative data necessary for a comprehensive evaluation.

References

Head-to-head comparison of different Isohematinic acid purification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Isohematinic Acid Purification Methods

For researchers and professionals in drug development, the purity of a compound is paramount. This compound, a succinimide (B58015) derivative with potential therapeutic applications, requires robust purification methods to ensure the quality and reliability of experimental results. This guide provides a comparative overview of potential purification strategies for this compound, supported by experimental data from related compounds and detailed methodologies.

Methodology Comparison

The selection of a purification method depends on various factors, including the initial purity of the sample, the desired final purity, yield, scalability, and cost. Below is a comparison of two primary methods: a multi-step approach involving adsorbent resin and solvent extraction, and a direct crystallization approach, which has been shown to be effective for the related compound, succinimide.

Table 1: Comparison of this compound Purification Methods

ParameterMethod 1: Adsorption & ExtractionMethod 2: Direct Crystallization (Analogous Data)
Principle Adsorption of the target molecule onto a non-polar resin, followed by selective elution and liquid-liquid extraction based on solubility, and a final crystallization step.Precipitation of the target molecule from a supersaturated solution by altering conditions such as temperature and pH, followed by co-crystallization with urea (B33335) to recover the remaining product.
Key Steps 1. Adsorption on Diaion HP-20 resin2. Elution with aqueous acetone3. Extraction with ethyl acetate4. Crystallization from methanol1. pH adjustment of the fermentation broth filtrate to 2.02. Cooling crystallization at 8°C3. Co-crystallization of the remaining solute with urea
Purity High purity achievable through multiple orthogonal steps.>99% for the initial crystallization step[1].
Yield Dependent on the efficiency of each step; specific data for this compound is not readily available.Initial crystallization: 73.4%Co-crystallization recovery: >90%[1].
Advantages - High selectivity and potential for high purity.- Effective for complex mixtures from fermentation broths.- Simpler and potentially more cost-effective process.- High recovery rates demonstrated for a similar compound[1].
Disadvantages - Multi-step process can be time-consuming and may lead to product loss at each stage.- Requires the use of organic solvents.- Purity may be lower than multi-step methods if impurities co-precipitate.- Optimization of crystallization conditions is critical.
Scalability Scalable, but solvent handling can be a concern at larger scales.Readily scalable for industrial production.

Experimental Protocols

Method 1: Adsorption, Extraction, and Crystallization

This protocol is based on a documented method for the isolation of this compound from a fermentation broth.

I. Materials:

  • Fermentation broth containing this compound

  • Diaion HP-20 resin

  • Aqueous acetone (B3395972)

  • Ethyl acetate[2]

  • Methanol

  • Chromatography column

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

II. Procedure:

  • Adsorption Chromatography:

    • Pack a chromatography column with Diaion HP-20 resin and equilibrate with water.

    • Load the filtered fermentation broth onto the column.

    • Wash the column with water to remove unbound impurities.

    • Elute the this compound using a gradient of aqueous acetone.

    • Collect the fractions containing the product.

  • Solvent Extraction:

    • Pool the fractions containing this compound and remove the acetone using a rotary evaporator.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform a liquid-liquid extraction using ethyl acetate (B1210297) to transfer the this compound into the organic phase.

    • Separate the organic layer and wash it with brine.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate.

  • Crystallization:

    • Concentrate the ethyl acetate solution under reduced pressure.

    • Dissolve the resulting crude this compound in hot methanol.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

Method 2: Direct Crystallization (Adapted from Succinimide Purification)

This protocol is adapted from a method developed for succinic acid, the precursor to succinimide, which shares structural similarities with this compound[1][3].

I. Materials:

  • Fermentation broth filtrate containing this compound

  • Sulfuric acid

  • Urea (for co-crystallization)

  • Crystallization vessel with temperature control

II. Procedure:

  • Initial Crystallization:

    • Adjust the pH of the fermentation broth filtrate to 2.0 using sulfuric acid.

    • Cool the solution to 8°C and maintain this temperature for 4 hours to induce crystallization of this compound[1].

    • Collect the crystals by filtration. The resulting purity is expected to be high[1].

  • Co-crystallization (for recovery from the mother liquor):

    • To the remaining filtrate (mother liquor), add urea.

    • Cool the solution to 4°C and hold for 12 hours to facilitate the co-crystallization of the remaining this compound with urea[1].

    • Collect the co-crystals by filtration.

Visualizing the Purification Workflow

The following diagrams illustrate the general workflows for the described purification methods.

experimental_workflow cluster_0 Method 1: Adsorption & Extraction cluster_1 Method 2: Direct Crystallization start1 Fermentation Broth adsorption Adsorption on Diaion HP-20 start1->adsorption elution Elution with Aqueous Acetone adsorption->elution extraction Ethyl Acetate Extraction elution->extraction crystallization1 Crystallization from Methanol extraction->crystallization1 end1 Pure this compound crystallization1->end1 start2 Fermentation Broth Filtrate ph_adjustment pH Adjustment to 2.0 start2->ph_adjustment cooling_crystallization Cooling Crystallization (8°C) ph_adjustment->cooling_crystallization filtration1 Filtration cooling_crystallization->filtration1 pure_product Pure this compound filtration1->pure_product mother_liquor Mother Liquor filtration1->mother_liquor Remaining Solute co_crystallization Co-crystallization with Urea (4°C) mother_liquor->co_crystallization filtration2 Filtration co_crystallization->filtration2 recovered_product Recovered Product filtration2->recovered_product

Caption: Comparative workflows for this compound purification.

Signaling Pathway (Hypothetical Biosynthesis)

While the detailed signaling pathway for this compound biosynthesis is not extensively documented, a hypothetical pathway can be inferred from related metabolic processes.

signaling_pathway succinyl_coa Succinyl-CoA ala_synthase ALA Synthase succinyl_coa->ala_synthase glycine Glycine glycine->ala_synthase ala Aminolevulinic Acid (ALA) ala_synthase->ala porphobilinogen Porphobilinogen ala->porphobilinogen uroporphyrinogen Uroporphyrinogen III porphobilinogen->uroporphyrinogen heme Heme uroporphyrinogen->heme heme_oxygenase Heme Oxygenase heme->heme_oxygenase biliverdin Biliverdin heme_oxygenase->biliverdin biliverdin_reductase Biliverdin Reductase biliverdin->biliverdin_reductase bilirubin Bilirubin biliverdin_reductase->bilirubin oxidation Oxidative Cleavage bilirubin->oxidation isohematinic_acid This compound oxidation->isohematinic_acid

References

Safety Operating Guide

Navigating the Disposal of Isohematinic Acid: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of isohematinic acid, ensuring the safety of laboratory personnel and adherence to standard protocols. Researchers, scientists, and drug development professionals are advised to use this information as a foundational resource, supplementing it with institution-specific procedures.

Chemical and Physical Properties

A summary of the known properties of hematinic acid is provided below. This data is essential for understanding the chemical nature of the waste and ensuring compatible handling and storage.

PropertyValue
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
IUPAC Name 3-(4-methyl-2,5-dioxopyrrol-3-yl)propanoic acid
Appearance Solid powder (Appearance may vary)
Solubility 0.22 M in water[1]

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed in compliance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated personal protective equipment (PPE), and cleaning materials, must be treated as hazardous waste.[2]

  • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including but not limited to:

    • Tightly fitting safety goggles with side-shields.[3]

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat or impervious clothing.[3]

  • All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

3. Containerization:

  • Use a chemically resistant, sealable container for waste collection. The original container is often a suitable choice.

  • Ensure the container is in good condition, free from leaks, and compatible with the waste.

  • Do not overfill the container; it is recommended to fill it to no more than 75% capacity to allow for expansion.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • Include the full chemical name, "this compound" (or "Hematinic Acid"), and any known hazard information.

  • Indicate the date of waste accumulation.

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[5][6]

6. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Complete all necessary waste disposal forms as required by your institution.

  • The licensed hazardous waste contractor will then transport the waste for appropriate treatment, which typically involves incineration at a permitted facility.[2][6]

Important Considerations:

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or dry sand. Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[4]

  • Drain Disposal: Do not dispose of this compound down the drain. As a dicarboxylic acid, it may require neutralization before any consideration for drain disposal, but without a specific SDS, this is not recommended.[7] The safest approach is to treat it as chemical waste.

Experimental Workflow: Production of Hematinic Acid

Hematinic acid can be produced in a laboratory setting through the oxidative cleavage of heme, for example, by reacting hemoglobin with phenylhydrazine (B124118) under aerobic conditions.[1][8] The following diagram illustrates a generalized workflow for such an experiment, highlighting the stages where waste is generated.

HematinicAcidProduction cluster_prep Preparation cluster_reaction Reaction cluster_extraction Extraction & Analysis cluster_waste Waste Generation prep_hb Prepare Hemoglobin Solution incubation Incubate Hemoglobin with Phenylhydrazine (aerobic) prep_hb->incubation waste_reagents Unused Reagents prep_hb->waste_reagents prep_ph Prepare Phenylhydrazine Solution prep_ph->incubation prep_ph->waste_reagents extraction Extract Reaction Mixture incubation->extraction waste_reaction Reaction Byproducts incubation->waste_reaction analysis Analyze for Hematinic Acid (e.g., GLC) extraction->analysis waste_consumables Contaminated Consumables (pipettes, tubes, etc.) extraction->waste_consumables analysis->waste_consumables

Caption: Experimental workflow for the production of hematinic acid.

Logical Workflow for Disposal

The decision-making process for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance at each step.

DisposalWorkflow start Waste Generated (this compound) identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate from other Waste Streams ppe->segregate containerize Collect in a Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end Professional Disposal (Licensed Contractor) documentation->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Isohematinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Isohematinic Acid

For Research, Scientific, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a novel antibiotic, specific safety data may be limited; therefore, these guidelines are based on best practices for handling similar chemical compounds, including organic acids and antibiotics.

Chemical Identifier: this compound

PropertyValueSource
CAS Number 86408-37-9[1]
Molecular Formula C8H9NO4[2]
Molecular Weight 183.16[1]
Chemical Structure Contains a succinimide (B58015) nucleus[2]
Primary Class Antibiotic, Acid[2][3]
Producing Organism Actinoplanes philippinesis (strain SANK 61681)[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are generally adequate for handling acids. Always use proper glove removal technique to avoid skin contact with a contaminated surface.[4]
Eyes Safety glasses or gogglesChemical splash goggles should be worn.[4][5] A face shield may be used in addition to goggles for maximum protection.[5]
Body Laboratory coat or apronA lab coat or a chemical-resistant apron is essential to protect against spills and splashes.[4]
Respiratory Fume hoodAll work with concentrated or volatile acids must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[4][5]
Feet Closed-toe shoesShoes that fully cover the feet are required in a laboratory setting.[5]

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

General Handling Procedures:

  • Work in a Ventilated Area: Always handle this compound in a chemical fume hood.[4][5]

  • Avoid Contamination: Do not allow the substance to come into contact with skin, eyes, or clothing.[6]

  • Use Appropriate Tools: Avoid using metal spatulas or other metal instruments that could react with the acid.[6]

  • Dilution: When diluting, always add the acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[7]

  • Transport: When moving containers of acid, especially those larger than 1 liter, use a secondary containment carrier.

Storage Plan:

  • Container: Keep the container tightly closed when not in use.[6]

  • Location: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6] Store on low shelves or in acid-specific storage cabinets.[4]

  • Segregation: Store acids separately from bases, oxidizing agents, and flammable or combustible materials.[4] Nitric acid, in particular, should be segregated from organic acids and flammable materials to prevent fire or explosion hazards.[4]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Neutralization and Disposal of Aqueous Solutions: For small quantities of acidic waste that do not contain other hazardous materials (e.g., heavy metals), neutralization is a recommended first step.[8]

  • Dilution: In a fume hood, dilute the acidic waste by slowly adding it to a large volume of cold water (a 1:10 ratio of acid to water is recommended).[8][9]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or soda ash, to the diluted acid solution while stirring.[7][8][9][10] Continue adding the base until the fizzing stops, which indicates the acid has been neutralized.[7]

  • pH Verification: Use pH indicator strips to confirm that the pH of the solution is between 5.5 and 9.0.[8][9]

  • Disposal: Once neutralized, the solution can typically be disposed of down the drain with a large amount of running water.[8][9]

Disposal of Contaminated Materials:

  • Solid Waste: Contaminated items such as gloves, paper towels, and wipes should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Empty Containers: Rinse empty containers thoroughly with water three times.[5] The first rinse should be collected as hazardous waste. Subsequent rinses can be disposed of down the drain.

For large quantities of waste or solutions containing other hazardous materials, contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[4]

Visual Workflow Guides

The following diagrams illustrate the standard procedures for handling this compound and responding to a spill.

Handling_Workflow prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 hood Work in Fume Hood ppe->hood Step 2 handle Handle this compound hood->handle Step 3 clean Clean Work Area & Glassware handle->clean Step 4 store Store in Designated Cabinet handle->store If not all used dispose Dispose of Waste Properly clean->dispose Step 5 end_node End dispose->end_node store->end_node Spill_Response_Plan spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (<1 L) assess->small_spill Minor large_spill Large Spill (>1 L) assess->large_spill Major contain Contain with Absorbent Material small_spill->contain contact_ehs Contact EHS Immediately large_spill->contact_ehs neutralize Neutralize with Sodium Bicarbonate contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate disposal Dispose as Hazardous Waste decontaminate->disposal

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.